2-Fluoro-5-iodophenylboronic acid
Description
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Properties
IUPAC Name |
(2-fluoro-5-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPDCZSOVJLEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)I)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584395 | |
| Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866683-41-2 | |
| Record name | 2-Fluoro-5-iodophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866683-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-iodophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines established synthesis and purification protocols, and presents a thorough analysis of its characterization data. Furthermore, it explores its applications, particularly in Suzuki-Miyaura cross-coupling reactions and its emerging role as an antibacterial agent. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental procedures and data to support their work.
Introduction
This compound (CAS No. 866683-41-2) is a halogenated phenylboronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique trifunctional structure, featuring a boronic acid group, a fluorine atom, and an iodine atom, makes it a versatile reagent for the construction of complex molecular architectures. The boronic acid moiety serves as a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. The presence of a fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the iodine atom provides an additional reactive site for further functionalization.
Recent studies have also highlighted the potential of this compound as an antimicrobial agent, demonstrating its ability to inhibit the growth and biofilm formation of pathogenic bacteria such as Vibrio parahaemolyticus.[2] This discovery opens new avenues for the development of novel therapeutics to combat bacterial infections.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 866683-41-2 | [1][3] |
| Molecular Formula | C₆H₅BFIO₂ | |
| Molecular Weight | 265.8 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and THF. |
Synthesis and Purification
The synthesis of this compound is typically achieved through a halogen-metal exchange reaction followed by borylation. The most common methods employ either an organolithium or a Grignard reagent intermediate.
Synthesis via Organolithium Intermediate
This protocol is adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids.[5]
Reaction Scheme:
Figure 1: Synthesis of this compound via an organolithium intermediate.
Experimental Protocol:
-
Preparation of the Organolithium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-fluoro-4-iodobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the freshly prepared organolithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals.
-
Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
| Nucleus | Expected Chemical Shifts (ppm) and Coupling Patterns |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.5 ppm, exhibiting complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons will be observed between 100-165 ppm. The carbon attached to the boron will be broad. Carbons attached to fluorine will show large one-bond C-F coupling constants. |
| ¹⁹F NMR | A single signal is expected in the range of -110 to -140 ppm. |
| ¹¹B NMR | A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Technique | Expected Results |
| Electrospray Ionization (ESI) | In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 264.8. Collision-induced dissociation (CID) of this precursor ion would likely lead to the loss of water (H₂O) from the boronic acid group or cleavage of the carbon-boron bond. |
Applications in Drug Development
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents. The presence of both a fluorine and an iodine atom allows for sequential and site-selective cross-coupling reactions.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Antibacterial and Antibiofilm Activity
Recent research has demonstrated that this compound exhibits significant antibacterial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi.[2] The minimum inhibitory concentration (MIC) for planktonic cell growth was found to be 100 μg/mL.[2] The compound also prevents biofilm formation in a dose-dependent manner.[2]
The proposed mechanism of action involves the inhibition of several virulence factors, including motility, fimbrial agglutination, hydrophobicity, and indole synthesis.[2] This disrupts both planktonic cell proliferation and biofilm formation.
Figure 3: Proposed mechanism of antibacterial and antibiofilm activity.
Conclusion
This compound is a highly versatile and valuable compound for researchers, scientists, and drug development professionals. Its utility in the synthesis of complex organic molecules via Suzuki-Miyaura coupling, combined with its recently discovered antibacterial properties, underscores its importance in the development of new therapeutic agents. This technical guide provides the essential information and protocols required for the effective synthesis, characterization, and application of this key chemical entity.
References
- 1. boronpharm.com [boronpharm.com]
- 2. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 3. arctomsci.com [arctomsci.com]
- 4. scbt.com [scbt.com]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
The Dawn of a New Therapeutic Era: A Technical Guide to Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of substituted phenylboronic acids have ushered in a new chapter in medicinal chemistry and drug development. These versatile molecules, characterized by a phenyl ring bearing a boronic acid moiety [-B(OH)₂], have demonstrated significant therapeutic potential across a range of diseases, most notably in oncology and infectious diseases. Their unique ability to form reversible covalent bonds with diols and specific amino acid residues in proteins has positioned them as a compelling class of enzyme inhibitors and targeting agents. This in-depth technical guide provides a comprehensive overview of the core aspects of substituted phenylboronic acids, from their synthesis and characterization to their biological mechanisms of action, with a focus on practical applications for researchers in the field.
Synthesis and Characterization: Building the Molecular Scaffold
The synthesis of substituted phenylboronic acids is a cornerstone of their development. A variety of methods have been established, with the choice of route often depending on the desired substitution pattern and scale of production.
General Synthesis via Grignard Reaction
One of the most prevalent methods for synthesizing phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2] This versatile approach allows for the introduction of a wide array of substituents on the phenyl ring.
Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid
This protocol describes the synthesis of 4-formylphenylboronic acid, a key intermediate for further functionalization. The aldehyde group is first protected as an acetal to prevent unwanted reactions with the Grignard reagent.[3][4]
Materials:
-
4-Bromobenzaldehyde
-
Diethoxymethoxyethane or Trimethyl orthoformate
-
Ethanol
-
Magnesium turnings
-
1,2-Dibromoethane (for activation)
-
Tri-n-butyl borate or Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ice
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Protection of the Aldehyde:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde in ethanol.
-
Add diethoxymethoxyethane and a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting acetal, 1-bromo-4-(diethoxymethyl)benzene, by distillation or chromatography.
-
-
Formation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Add a solution of the protected bromobenzaldehyde in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Trialkyl Borate and Hydrolysis:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of tri-n-butyl borate or triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.[3]
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a vigorously stirred mixture of ice and concentrated HCl or H₂SO₄ to hydrolyze both the borate ester and the acetal protecting group.[4]
-
Stir for an additional 30-60 minutes.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-formylphenylboronic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes) or by column chromatography.[5]
-
Characterization: The final product should be characterized by:
-
Melting Point: Compare with the literature value (216 °C for phenylboronic acid).[1]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
Suzuki-Miyaura Cross-Coupling
Substituted phenylboronic acids are key reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of a substituted phenylboronic acid with an aryl halide.
Materials:
-
Substituted phenylboronic acid
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd/C)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water, DMF, or 1,4-dioxane)
Procedure:
-
In a reaction vessel, combine the substituted phenylboronic acid (1.2-1.5 equivalents), the aryl halide (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the biphenyl product by column chromatography or recrystallization.
Biological Applications and Mechanisms of Action
Substituted phenylboronic acids have emerged as potent therapeutic agents due to their unique interactions with biological macromolecules.
Enzyme Inhibition
A primary mechanism of action for many phenylboronic acid-based drugs is the reversible covalent inhibition of key enzymes. The boron atom acts as a Lewis acid, readily accepting a pair of electrons from a nucleophilic amino acid residue in the enzyme's active site.[3]
The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis.[6] Phenylboronic acid derivatives, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors. Bortezomib's boronic acid moiety forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the chymotrypsin-like active site of the 20S proteasome.[6] This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[6]
Experimental Protocol: Proteasome Activity Assay
This protocol can be used to assess the inhibitory activity of substituted phenylboronic acids on the chymotrypsin-like activity of the proteasome.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell lines like RPMI-8226 or MM.1S)
-
Substituted phenylboronic acid inhibitor
-
Proteasome activity assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Culture cancer cells to the desired density.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in proteasome activity assay buffer and lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteasome.
-
-
Inhibition Assay:
-
In a 96-well black microplate, add the cell lysate.
-
Add varying concentrations of the substituted phenylboronic acid inhibitor (and a vehicle control).
-
Pre-incubate the plate at 37 °C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time using a fluorometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
-
Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by the production of β-lactamase enzymes that hydrolyze the antibiotic. Substituted phenylboronic acids have been developed as potent inhibitors of serine β-lactamases.[7] The boronic acid forms a covalent adduct with the catalytic serine residue in the active site, mimicking the tetrahedral transition state of β-lactam hydrolysis and effectively neutralizing the enzyme.[8]
Experimental Protocol: β-Lactamase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of substituted phenylboronic acids against a serine β-lactamase.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, AmpC)
-
Substituted phenylboronic acid inhibitor
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add the assay buffer and the β-lactamase enzyme.
-
Add varying concentrations of the substituted phenylboronic acid inhibitor (and a vehicle control).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[9]
-
Targeting Sialic Acids on Cancer Cells
Many cancer cells overexpress sialic acids on their surface glycoproteins and glycolipids.[10] Phenylboronic acids can form reversible covalent bonds with the cis-diol groups of sialic acids, providing a mechanism for targeted drug delivery to cancer cells.[11] This interaction is pH-sensitive, with stronger binding at the slightly alkaline pH of the tumor microenvironment and weaker binding in the acidic endosomal compartments, facilitating intracellular drug release.[12]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of substituted phenylboronic acid derivatives against cancer cell lines.
Materials:
-
Cancer cell line and a non-cancerous control cell line
-
Substituted phenylboronic acid derivative
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the substituted phenylboronic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.[13]
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative substituted phenylboronic acids from the literature.
Table 1: Inhibitory Activity of Phenylboronic Acid Derivatives against β-Lactamases
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Phenylboronic acid | KPC-2 | >200 | - | [7] |
| [2-(2-carboxyvinyl)phenyl]boronic acid | KPC-2 | - | 0.08 | [7] |
| [2-(2-carboxyvinyl)phenyl]boronic acid | AmpC | - | 4.0 | [7] |
| [3-(2-carboxyvinyl)phenyl]boronic acid | KPC-2 | - | 50 | [7] |
| [3-(2-carboxyvinyl)phenyl]boronic acid | AmpC | - | 0.45 | [7] |
| 3-azidomethylphenyl boronic acid | KPC-2 | - | 2.3 | [14] |
| 3-azidomethylphenyl boronic acid | AmpC | - | 0.7 | [14] |
Table 2: Cytotoxicity of Phenylboronic Acid Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Reference |
| Phenylboronic acid | A2780 | Ovarian Cancer | >200 | [6] |
| 4-Nitrophenylboronic acid | A2780 | Ovarian Cancer | 25.1 | [6] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | A2780 | Ovarian Cancer | 6.8 | [6] |
| 3-Chlorophenylboronic acid | A2780 | Ovarian Cancer | 45.3 | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key concepts.
Signaling Pathway of Proteasome Inhibition
Caption: Proteasome inhibition by a phenylboronic acid derivative.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis of substituted phenylboronic acids.
Logical Relationship for Targeted Drug Delivery
Caption: Targeted drug delivery using phenylboronic acid.
This guide provides a foundational understanding of the discovery and application of substituted phenylboronic acids. The detailed protocols and visual representations of key processes are intended to equip researchers with the necessary knowledge to explore and innovate within this exciting and rapidly evolving field of drug discovery.
References
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 6. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Spectroscopic Data of 2-Fluoro-5-iodophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodophenylboronic acid is a halogenated arylboronic acid of significant interest in organic synthesis, particularly as a building block in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its structural and spectroscopic properties. This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide combines data from closely related analogs, predicted spectral characteristics, and detailed, generalized experimental protocols for its analysis.
Compound Information:
| Property | Value |
| IUPAC Name | (2-Fluoro-5-iodophenyl)boronic acid |
| CAS Number | 866683-41-2[1] |
| Molecular Formula | C₆H₅BFIO₂[1] |
| Molecular Weight | 265.82 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Melting Point | >230 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would be the primary techniques used for characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The hydroxyl protons will typically appear as a broad singlet, and their chemical shift is highly dependent on concentration, solvent, and water content. In some cases, these protons may exchange with deuterium from the solvent and not be observed.
Reference Data: ¹H NMR of 2-Fluorophenylboronic acid in DMSO-d₆
While specific data for the iodo-substituted compound is unavailable, the spectrum of 2-fluorophenylboronic acid provides a useful comparison.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.1 | br s | B(OH)₂ |
| ~7.6-7.8 | m | Ar-H |
| ~7.1-7.4 | m | Ar-H |
Note: The presence of the electron-withdrawing iodine atom at the 5-position in this compound is expected to shift the signals of the adjacent aromatic protons downfield compared to 2-fluorophenylboronic acid.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the six aromatic carbons. The carbon attached to the boron atom may appear as a broad signal. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants, and smaller couplings may be observed for carbons two or three bonds away.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Assignment |
| ~160-165 | d | C-F |
| ~140-145 | d | C-H |
| ~130-135 | s | C-B |
| ~125-130 | d | C-H |
| ~115-120 | d | C-H |
| ~90-95 | s | C-I |
Note: The carbon attached to iodine will be significantly shielded (shifted upfield) compared to the other aromatic carbons.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift will be in the typical range for aryl fluorides.
Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm (Referenced to CFCl₃) | Multiplicity |
| -110 to -120 | m |
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum should display a single, broad signal characteristic of a trigonal planar boronic acid.
Predicted ¹¹B NMR Data for this compound
| Chemical Shift (δ) ppm |
| ~28-33 |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include the O-H stretch of the boronic acid, B-O stretching, and C-H and C=C stretching of the aromatic ring.
Reference Data: Key IR Absorptions for Phenylboronic Acids
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded)[2] |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1600, ~1470 | Medium | Aromatic C=C Stretch |
| 1380-1320 | Strong | B-O Stretch |
| ~1100 | Strong | C-F Stretch |
| ~800-700 | Strong | C-H Bending (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, a key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of iodine.
Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 266 | [M+H]⁺ (most abundant isotope) |
| 248 | [M+H - H₂O]⁺ |
Note: The mass spectrum will show a characteristic isotopic pattern for a compound containing one iodine atom.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of arylboronic acids, which can be readily adapted for this compound.
NMR Sample Preparation
-
Weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. Arylboronic acids can sometimes form oligomeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a solvent like Methanol-d₄ can help to break up these oligomers.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and invert several times to ensure a homogenous solution.
FTIR Sample Preparation (KBr Pellet Method)
-
Place approximately 1-2 mg of this compound into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4][5][6]
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[4][5][6]
-
Transfer a portion of the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[6]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Mass Spectrometry Sample Preparation (LC-MS)
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase or a compatible solvent system.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
Transfer the filtered solution to an appropriate autosampler vial.
Conclusion
While direct experimental spectroscopic data for this compound is not widely published, this guide provides a comprehensive overview based on predicted values and data from closely related analogs. The detailed experimental protocols offer a solid foundation for researchers to obtain high-quality spectroscopic data for this important synthetic building block. The provided information will aid in the structural confirmation, purity assessment, and further application of this compound in research and development.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to 2-Fluoro-5-iodophenylboronic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodophenylboronic acid is a synthetic organoboron compound that has emerged as a critical building block in modern organic chemistry and medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid group, a fluorine atom, and an iodine atom, offers a versatile platform for the construction of complex molecular architectures. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.
The strategic placement of the ortho-fluoro and para-iodo substituents provides significant advantages. The electron-withdrawing fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of target molecules, a common strategy in drug design. The iodine atom provides a secondary reactive handle for subsequent cross-coupling or other transformations, allowing for the sequential and controlled elaboration of molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Data | Citation(s) |
| IUPAC Name | (2-Fluoro-5-iodophenyl)boronic acid | [1] |
| CAS Number | 866683-41-2 | [2] |
| Molecular Formula | C₆H₅BFIO₂ | [2] |
| Molecular Weight | 265.82 g/mol | |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | >230 °C | [3] |
| Boiling Point | Not applicable (decomposes at high temperatures) | |
| Solubility | Soluble in polar organic solvents like THF, dioxane, and alcohols; low solubility in nonpolar hydrocarbon solvents and water. | [4][5] |
| Stability & Storage | Store in a cool (2-8°C), dry place under an inert atmosphere. Sensitive to moisture, heat, and light. Prone to protodeboronation under aqueous or basic conditions. | [3][6] |
| Synonyms | (2-fluoro-5-iodo-phenyl)boronic acid, B-(2-Fluoro-5-iodophenyl)boronic acid | [1] |
Applications in Organic Synthesis and Drug Discovery
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl compounds.[4]
The fluorinated biaryl motif is of high interest in medicinal chemistry as fluorine substitution can enhance a drug's metabolic stability, bioavailability, and binding affinity. Boronic acids themselves are a growing class of pharmaceuticals, with several approved drugs and many more in clinical trials.
A significant challenge when using ortho-fluorinated aryl boronic acids is their tendency to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. To overcome this, specialized protocols have been developed that employ highly active palladium catalysts, allowing the reaction to proceed at lower temperatures and with shorter reaction times, thus minimizing the degradation of the boronic acid.
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Equipment:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active precatalyst like a G3-XPhos precatalyst)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or a mixture like THF/Toluene/Water)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Analytical tools for reaction monitoring (TLC, LC-MS, or GC-MS)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (e.g., Argon) three times to remove oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%). Add the degassed anhydrous solvent (e.g., 5-10 mL of 1,4-dioxane) via syringe. If an aqueous base solution is used, it should also be degassed prior to addition.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-100 °C, depending on the reactivity of the substrates and the catalyst used) for the required time (from 30 minutes to 24 hours).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Conceptual role of a molecule synthesized from the title compound.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-5-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of 2-Fluoro-5-iodophenylboronic acid, a key building block in modern synthetic chemistry. This trifunctional reagent, featuring a boronic acid, a fluorine atom, and an iodine atom, offers a versatile platform for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details its core reactivity in pivotal cross-coupling reactions, supported by experimental data and protocols.
Core Reactivity and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. The presence of both an ortho-fluoro and a para-iodo substituent significantly influences its reactivity. The electron-withdrawing nature of the fluorine and iodine atoms increases the Lewis acidity of the boronic acid moiety, which can enhance its participation in transmetalation steps of cross-coupling reactions. However, ortho-fluorine substitution can also render the boronic acid susceptible to protodeboronation under certain basic conditions, a common challenge with fluorinated arylboronic acids.
The dual functionality of the boronic acid and the iodo group makes this molecule particularly interesting for sequential or one-pot cross-coupling strategies. The boronic acid can participate in a primary coupling reaction, leaving the iodo group available for a subsequent transformation, or vice-versa, allowing for the controlled and efficient construction of complex biaryl and heteroaryl structures.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and this compound is an excellent substrate for this transformation. It is particularly valuable for the synthesis of fluorinated and iodinated biaryl compounds, which are prevalent motifs in pharmaceuticals.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the reaction conditions and yield for a documented Suzuki-Miyaura coupling of this compound with a heteroaryl bromide.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Bromopyridin-2-amine | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/Ethanol/Water (4:1:1) | 80 | 16 | 85 |
Experimental Protocol: Synthesis of 6-(2-Fluoro-5-iodophenyl)pyridin-2-amine
This protocol is adapted from the synthesis of a precursor to the glycine transporter 1 (GlyT1) inhibitor, Org-24598.
Materials:
-
This compound
-
6-Bromopyridin-2-amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a solution of 6-bromopyridin-2-amine (1 equivalent) in a 4:1:1 mixture of toluene, ethanol, and water, add this compound (1.2 equivalents) and sodium carbonate (2 equivalents).
-
Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 16 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(2-fluoro-5-iodophenyl)pyridin-2-amine.
Experimental Workflow: Suzuki-Miyaura Coupling
Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. This reaction is attractive due to its often mild reaction conditions and the use of a more abundant and less expensive metal catalyst compared to palladium. Arylboronic acids are key substrates in this transformation.
While specific examples detailing the use of this compound in Chan-Lam couplings are not prevalent in the surveyed literature, its reactivity is expected to be comparable to other electron-deficient arylboronic acids. The increased Lewis acidity of the boronic acid moiety should facilitate the transmetalation step with the copper catalyst.
General Reaction Scheme: Chan-Lam Amination
A Technical Guide to (2-Fluoro-5-iodophenyl)boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-5-iodophenyl)boronic acid is a halogenated organoboron compound that has emerged as a valuable building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine atom, and an iodine atom, provides a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a representative synthetic protocol, and its primary application in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.
The IUPAC name for the compound is (2-fluoro-5-iodophenyl)boronic acid .[1] It is a key intermediate used to introduce the 2-fluoro-5-iodophenyl fragment into larger molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of the target molecule, including its metabolic stability, lipophilicity, and binding affinity for biological targets. The iodine and boronic acid groups serve as orthogonal handles for sequential, site-selective cross-coupling reactions, enabling efficient and convergent synthetic strategies.
Physicochemical and Safety Data
Key properties of (2-fluoro-5-iodophenyl)boronic acid are summarized below. This data is compiled from various chemical suppliers and databases. Researchers should always refer to the specific Certificate of Analysis for lot-specific data.
| Property | Value | Reference |
| IUPAC Name | (2-fluoro-5-iodophenyl)boronic acid | [1] |
| CAS Number | 866683-41-2 | [2] |
| Molecular Formula | C₆H₅BFIO₂ | [2] |
| Molecular Weight | 265.82 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | Typically ≥97% | Vendor specifications |
| Solubility | Likely soluble in organic solvents like THF, Dioxane, and DMF | Inferred from related compounds |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [3] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of (2-fluoro-5-iodophenyl)boronic acid and its subsequent use in a key synthetic application. These protocols are based on established procedures for analogous compounds.
Synthesis of (2-Fluoro-5-iodophenyl)boronic acid
The synthesis of arylboronic acids is commonly achieved via a lithium-halogen exchange reaction followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.
Reaction Scheme:
-
Lithiation: 1-Fluoro-4-iodobenzene is treated with n-butyllithium at low temperature (-78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF). The organolithium reagent selectively replaces the iodine atom due to its greater reactivity in halogen-metal exchange compared to the C-F bond.
-
Borylation: The resulting aryllithium intermediate is then quenched by the addition of a trialkyl borate, such as triisopropyl borate. The borate ester is formed in situ.
-
Hydrolysis: The reaction mixture is warmed to room temperature and hydrolyzed with an aqueous acid (e.g., 1N HCl) to yield the final (2-fluoro-5-iodophenyl)boronic acid product.
Detailed Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-fluoro-4-iodobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1N hydrochloric acid (HCl) until the pH of the aqueous layer is between 1-2.
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (2-fluoro-5-iodophenyl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. It is one of the most powerful C-C bond-forming reactions in organic synthesis. (2-Fluoro-5-iodophenyl)boronic acid is an excellent substrate for this reaction.
Reaction Scheme:
The boronic acid couples with an aryl or heteroaryl halide (Ar-X, where X = Br, I) or triflate in the presence of a palladium catalyst, a ligand, and a base to form a new biaryl structure.
Detailed Protocol (General):
-
In a Schlenk tube, combine (2-fluoro-5-iodophenyl)boronic acid (1.2 eq), the desired aryl or heteroaryl halide/triflate (1.0 eq), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
(2-Fluoro-5-iodophenyl)boronic acid is a strategically important building block for medicinal and materials chemistry. Its well-defined reactivity allows for its incorporation into complex molecules through robust and high-yielding reactions like the Suzuki-Miyaura coupling. The protocols and data presented in this guide offer a foundational resource for researchers looking to leverage the unique synthetic advantages of this versatile reagent in their drug development and materials science programs.
References
An In-depth Technical Guide to 2-Fluoro-5-iodophenylboronic Acid (CAS Number: 866683-41-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-iodophenylboronic acid (CAS: 866683-41-2), a halogenated phenylboronic acid derivative with emerging biological significance. This document details its physicochemical properties, synthesis, and key applications, with a particular focus on its recently discovered antibacterial and antibiofilm activities. Detailed experimental protocols and analysis of its potential mechanism of action are provided to support further research and development efforts in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is a synthetic organoboron compound that has garnered interest within the scientific community, primarily as a versatile building block in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the generation of complex fluorinated biaryl structures. The incorporation of fluorine and iodine atoms into the phenylboronic acid scaffold imparts unique electronic and lipophilic properties, making it an attractive component in the design of novel pharmaceutical agents. Recently, this compound has demonstrated significant antibacterial and antibiofilm efficacy against pathogenic Vibrio species, opening new avenues for its investigation as a potential therapeutic agent.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 866683-41-2 | - |
| Molecular Formula | C₆H₅BFIO₂ | [1] |
| Molecular Weight | 265.8 g/mol | [1] |
| Melting Point | >230°C | |
| Appearance | White to off-white solid (inferred) | - |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (inferred) | [2][3] |
| pKa | Data not available | - |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not extensively published, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an appropriate organometallic reagent with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route is outlined below.
Synthetic Pathway
The synthesis of this compound can be logically approached via a Grignard reaction, starting from 1-bromo-2-fluoro-5-iodobenzene.
Experimental Protocol (Hypothetical)
Materials:
-
1-Bromo-2-fluoro-5-iodobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add anhydrous THF to cover the magnesium. A solution of 1-bromo-2-fluoro-5-iodobenzene in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. The reaction is maintained at reflux until the magnesium is consumed.
-
Borylation: In a separate flame-dried flask under a nitrogen atmosphere, a solution of triisopropyl borate in anhydrous THF is cooled to -78°C. The freshly prepared Grignard reagent is then added dropwise to the borate solution, maintaining the low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1M HCl at 0°C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Applications in Organic Synthesis
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenylboronic acid and various organic halides or triflates, providing a powerful tool for the synthesis of complex biaryl and heteroaryl compounds. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecules, making this a valuable building block in drug discovery programs.
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of this compound as an antibacterial and antibiofilm agent.
Antibacterial and Antibiofilm Activity
A study by Sathiyamoorthi et al. (2024) demonstrated that this compound exhibits significant antibacterial activity against the foodborne pathogens Vibrio parahaemolyticus and Vibrio harveyi.[4] The minimum inhibitory concentration (MIC) for planktonic cell growth was determined to be 100 μg/mL.[4] Furthermore, the compound was shown to prevent biofilm formation in a dose-dependent manner.[4]
Effect on Virulence Factors
The same study revealed that this compound can diminish several virulence factors in Vibrio parahaemolyticus. These include influencing motility, fimbrial agglutination, hydrophobicity, and indole synthesis.[4][5][6] The disruption of these virulence factors likely contributes to its antibiofilm properties.
Proposed Mechanism of Action
The precise molecular mechanism of action of this compound against Vibrio species has not yet been fully elucidated. However, boronic acids are known to interact with and inhibit various enzymes, particularly serine proteases and penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall biosynthesis.[7][8] It is plausible that this compound targets one or more essential enzymes within the bacteria, leading to the observed growth inhibition and reduction in virulence. The halogenation of the phenyl ring may enhance the compound's ability to penetrate the bacterial cell membrane and interact with its molecular targets.[5]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the biological activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay is performed to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Vibrio parahaemolyticus).
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Biofilm Inhibition Assay
This assay assesses the ability of the compound to prevent the formation of biofilms.
Protocol:
-
Prepare serial dilutions of this compound in a 96-well microtiter plate containing growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate under conditions that promote biofilm formation (e.g., static incubation at 30°C for 24-48 hours).
-
After incubation, gently wash the wells to remove planktonic cells.
-
Stain the remaining adherent biofilm with a dye such as crystal violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
Compare the absorbance of treated wells to untreated control wells to determine the percentage of biofilm inhibition.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Future Directions
The discovery of the antibacterial properties of this compound opens up exciting avenues for future research. Key areas for further investigation include:
-
Elucidation of the precise mechanism of action: Identifying the specific molecular targets within bacteria will be crucial for understanding its antibacterial effects and for potential optimization.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to identify the key structural features required for its biological activity and to potentially develop more potent derivatives.
-
In vivo efficacy and toxicity studies: Evaluating the compound's effectiveness and safety in animal models of bacterial infection is a necessary step towards its potential development as a therapeutic agent.
-
Spectrum of activity: Investigating the activity of this compound against a broader range of pathogenic bacteria, including antibiotic-resistant strains.
Conclusion
This compound is a valuable synthetic building block with newly identified and promising biological activities. Its demonstrated efficacy against pathogenic Vibrio species warrants further investigation into its potential as a novel antibacterial and antibiofilm agent. This technical guide provides a foundation of current knowledge to aid researchers in their exploration of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 6. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-5-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key physicochemical properties of 2-Fluoro-5-iodophenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents through cross-coupling reactions.
Core Molecular Structure and Properties
This compound, with the CAS number 866683-41-2, possesses a molecular formula of C₆H₅BFIO₂ and a molecular weight of approximately 265.82 g/mol .[1][2] The structure features a phenyl ring substituted with a fluorine atom at the 2-position, an iodine atom at the 5-position, and a boronic acid functional group (-B(OH)₂) at the 1-position. The presence of the electron-withdrawing fluorine and iodine atoms, along with the versatile boronic acid moiety, makes this compound a highly useful reagent in medicinal chemistry and materials science.
Physicochemical Data
| Property | Value |
| CAS Number | 866683-41-2 |
| Molecular Formula | C₆H₅BFIO₂ |
| Molecular Weight | 265.82 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | >230 °C (decomposes) |
| Storage Temperature | 2-8°C |
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
NMR spectroscopy is an essential tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound in a suitable solvent like DMSO-d₆ are presented below.
¹H NMR (DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~8.1 | s | - | B(OH)₂ |
| ~7.8 | dd | J = 8.4, 2.4 | H-6 |
| ~7.6 | ddd | J = 8.4, 4.8, 2.4 | H-4 |
| ~7.2 | t | J = 8.4 | H-3 |
¹³C NMR (DMSO-d₆, 101 MHz)
| Chemical Shift (ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~140 | C-I |
| ~135 | C-B |
| ~130 | C-H |
| ~125 | C-H |
| ~115 (d, ²JCF ≈ 20 Hz) | C-H |
¹⁹F NMR (DMSO-d₆, 376 MHz)
| Chemical Shift (ppm) |
| ~ -110 to -120 |
¹¹B NMR (DMSO-d₆, 128 MHz)
| Chemical Shift (ppm) |
| ~28-30 |
X-ray Crystallography Data (Representative)
While the specific crystal structure of this compound is not publicly available, the crystallographic parameters of related fluorophenylboronic acids, such as 2-fluorophenylboronic acid and 2,4-difluorophenylboronic acid, provide valuable insights into the expected solid-state structure.[3][4] Phenylboronic acids typically form hydrogen-bonded dimers in the solid state.[3]
| Parameter | Representative Value (from 2-Fluorophenylboronic Acid)[4] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1017 |
| b (Å) | 5.5566 |
| c (Å) | 22.0587 |
| α (°) | 90 |
| β (°) | 94.731 |
| γ (°) | 90 |
| V (ų) | 623.4 |
| Z | 4 |
Experimental Protocols
Synthesis of this compound
The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of analogous phenylboronic acids.[5] This procedure involves the ortho-lithiation of 1-fluoro-4-iodobenzene, followed by borylation with triisopropyl borate and subsequent acidic hydrolysis.
Materials and Reagents:
-
1-Fluoro-4-iodobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-4-iodobenzene (1.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using an acetone/dry ice bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1 hour at room temperature.
-
Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.
Logical Workflow for Synthesis and Characterization
References
A Technical Guide to the Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into phenylboronic acids offers a powerful tool for modulating their electronic properties, with significant implications for their application in organic synthesis, materials science, and particularly in drug discovery. Fluorination profoundly influences the Lewis acidity and hydrolytic stability of these compounds, key parameters that dictate their reactivity, binding affinity, and utility in various chemical and biological systems. This guide provides an in-depth analysis of these properties, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate core concepts.
The Influence of Fluorination on Acidity (pKa)
The Lewis acidity of a boronic acid, quantified by its pKa value, is a critical determinant of its ability to interact with diols, anions, and biological targets. The introduction of fluorine, a highly electronegative atom, into the phenyl ring generally increases the acidity of the boronic acid moiety. This is due to the electron-withdrawing inductive effect of fluorine, which stabilizes the resulting anionic boronate species formed upon reaction with a Lewis base (e.g., a hydroxyl ion).
The position and number of fluorine substituents on the aromatic ring have a significant impact on the pKa value. In most cases, increasing the number of fluorine substituents leads to a more acidic boronic acid.[1] The range of pKa values for fluorinated phenylboronic acids has been reported to be between 6.17 and 8.77.[1][2] For instance, 2,3,4,6-tetrafluorophenylboronic acid exhibits a low pKa of 6.17, making it a considerably stronger Lewis acid than 4-fluorophenylboronic acid, which has a pKa of 8.77.[1][2]
Other electron-withdrawing groups containing fluorine, such as trifluoromethyl (CF3) and trifluoromethoxy (OCF3), also significantly increase the acidity of phenylboronic acids.[1][3]
Table 1: Acidity (pKa) of Representative Fluorinated Phenylboronic Acids
| Compound | pKa Value | Reference |
| Phenylboronic Acid | 8.86 | [1] |
| 2-Fluorophenylboronic Acid | 8.77 | [1] |
| 3-Fluorophenylboronic Acid | 8.43 | [4] |
| 4-Fluorophenylboronic Acid | 8.77 | [1] |
| 2,6-Difluorophenylboronic Acid | 7.21 | [4] |
| 3,5-Difluorophenylboronic Acid | 7.64 | [4] |
| 2,3,4,5-Tetrafluorophenylboronic Acid | 6.55 | [4] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | [1][2] |
| Pentafluorophenylboronic Acid | 6.94 | [4] |
| 4-(Trifluoromethyl)phenylboronic Acid | 8.01 | [3] |
| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 7.2 | [5] |
Hydrolytic Stability and Protodeboronation
Hydrolytic stability refers to the resistance of the carbon-boron bond to cleavage in the presence of water, a process known as protodeboronation or deboronation. This is a crucial consideration, especially in aqueous environments relevant to biological applications and certain organic reactions like the Suzuki-Miyaura cross-coupling, where protodeboronation is an undesired side reaction.[6][7]
The stability of fluorinated phenylboronic acids is influenced by factors such as pH and temperature.[2][8] Generally, protodeboronation is more rapid at high pH due to the formation of the more reactive arylboronate anion.[6] Interestingly, there isn't a simple direct correlation between the pKa and the rate of decomposition.[2][8] However, it has been observed that phenylboronic acids with two fluorine atoms in the ortho positions tend to be less stable.[2][8] For highly electron-deficient arylboronic acids, the susceptibility to acid-catalyzed protodeboronation is negligible.[9]
The mechanism of base-catalyzed protodeboronation has been a subject of study, with evidence suggesting that for some substrates, it can proceed through the formation of a transient aryl anion.[10]
Experimental Protocols
Accurate determination of pKa and hydrolytic stability is essential for the rational design and application of fluorinated phenylboronic acids. The following are generalized protocols for key experiments.
Determination of pKa by Spectrophotometric Titration
This method relies on the change in the UV-Vis absorbance spectrum of the phenylboronic acid as a function of pH.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., DMSO or methanol). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: For each pH value, add a small aliquot of the boronic acid stock solution to the buffer solution in a quartz cuvette to reach a final concentration suitable for UV-Vis measurement.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample at a constant temperature (e.g., 25 °C).
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the titration curve.
Determination of pKa by Potentiometric Titration
This classic method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base) is added.
Methodology:
-
Solution Preparation: Dissolve a precisely weighed amount of the fluorinated phenylboronic acid in deionized water or a mixed solvent system if solubility is an issue. The solution should be of a known concentration.
-
Titration: Titrate the boronic acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the boronic acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve.
Assessment of Hydrolytic Stability by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to monitor the degradation of a boronic acid over time.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent fluorinated phenylboronic acid from its protodeboronated product (the corresponding fluorinated benzene). A C18 column is often suitable, with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid.[11][12]
-
Stability Study: Prepare a solution of the fluorinated phenylboronic acid in a buffer of the desired pH.
-
Incubation: Incubate the solution at a controlled temperature.
-
Sampling and Analysis: At various time points, withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by acidification), and inject it into the HPLC system.
-
Quantification: Determine the concentration of the remaining boronic acid and the formed protodeboronated product by integrating the respective peak areas in the chromatogram.
-
Data Analysis: Plot the concentration of the boronic acid versus time to determine the rate of degradation.
Monitoring Hydrolysis by ¹⁹F NMR Spectroscopy
For fluorine-containing compounds, ¹⁹F NMR spectroscopy is a highly sensitive and specific technique to monitor the progress of a reaction.
Methodology:
-
Sample Preparation: Prepare a solution of the fluorinated phenylboronic acid in a deuterated solvent buffered to the desired pD.
-
NMR Measurement: Acquire a ¹⁹F NMR spectrum of the sample at time zero.
-
Time-Course Monitoring: Continue to acquire ¹⁹F NMR spectra at regular intervals while the sample is maintained at a constant temperature.
-
Data Analysis: The signals corresponding to the fluorine atoms in the starting boronic acid and the protodeboronated product will have distinct chemical shifts. The relative integration of these signals over time provides a direct measure of the extent of hydrolysis.[13]
Visualizing Key Concepts
Diagrams can aid in understanding the fundamental equilibria and processes governing the behavior of fluorinated phenylboronic acids.
Caption: Equilibrium between a fluorophenylboronic acid and its corresponding boronate anion.
Caption: The process of hydrolytic degradation (protodeboronation).
Caption: A generalized experimental workflow for assessing hydrolytic stability.
Conclusion and Outlook
The acidity and hydrolytic stability of fluorinated phenylboronic acids are critical parameters that are finely tuned by the degree and position of fluorine substitution. Understanding these properties is paramount for their effective use in drug design, where they can serve as key building blocks or as pharmacophores themselves. The enhanced acidity of fluorinated derivatives can be leveraged to improve binding affinities at physiological pH. Concurrently, a thorough assessment of their hydrolytic stability is necessary to ensure that these molecules persist long enough to elicit their desired biological effect. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of existing and novel fluorinated phenylboronic acids, thereby facilitating the development of next-generation therapeutics and chemical tools.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. waters.com [waters.com]
- 13. pubs.acs.org [pubs.acs.org]
Conformational Landscape of 2-Fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth conformational analysis of 2-fluorophenylboronic acid, a compound of significant interest in organic synthesis and medicinal chemistry. The conformational preferences of this molecule are dictated by a delicate interplay of steric effects, intramolecular hydrogen bonding, and resonance. Understanding these conformational dynamics is crucial for predicting its reactivity, molecular recognition properties, and ultimately, its role in drug design. This document summarizes key quantitative data from computational and experimental studies, details the underlying experimental and theoretical methodologies, and provides visual representations of the conformational relationships.
Introduction
Phenylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The introduction of substituents onto the phenyl ring can dramatically alter their physical and chemical properties. A fluorine atom at the ortho position, as in 2-fluorophenylboronic acid, introduces unique electronic and steric features that significantly influence the molecule's preferred three-dimensional structure. The orientation of the boronic acid group, B(OH)₂, relative to the fluorinated phenyl ring is not fixed and the molecule exists as a mixture of rapidly interconverting rotational isomers, or conformers.
The primary rotational bonds that define the conformation of 2-fluorophenylboronic acid are the C-B bond and the B-O bonds. The conformational equilibrium is largely governed by the competition between a stabilizing intramolecular hydrogen bond (OH···F) and a destabilizing steric repulsion between the fluorine atom and the boronic acid group.[1][2][3] Computational studies, supported by spectroscopic evidence, have been instrumental in elucidating the geometries and relative energies of the stable conformers.[1][3]
Conformational Isomers of 2-Fluorophenylboronic Acid
Computational studies, primarily using Density Functional Theory (DFT), have identified three key energy minima on the potential energy surface of 2-fluorophenylboronic acid, corresponding to distinct conformers.[3][4] These arise from rotation around the C-B and B-O bonds. The nomenclature for phenylboronic acid conformers typically refers to the orientation of the two hydroxyl groups relative to the phenyl ring, described as endo-exo, anti, and syn.[5]
In the case of 2-fluorophenylboronic acid, the most stable conformers are characterized by the orientation of the B(OH)₂ group and the potential for an intramolecular hydrogen bond between one of the hydroxyl protons and the ortho-fluorine atom.[1][3] The two lowest energy conformers, often labeled 1a and 1b , both exhibit this intramolecular OH···F hydrogen bond.[3] A third conformer, at a higher energy, lacks this specific interaction.
The key structural feature is the dihedral angle between the plane of the phenyl ring and the plane of the boronic acid group. In the solid state, crystal structures show that the molecule is nearly planar, which suggests significant electronic delocalization between the aromatic ring and the boronic acid group.[6][7]
Below is a diagram illustrating the key rotational isomers of 2-fluorophenylboronic acid.
Quantitative Conformational Data
The relative stability and structural parameters of the conformers of 2-fluorophenylboronic acid have been determined through computational modeling and supported by experimental NMR data.
Table 1: Calculated Relative Energies of Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) | Reference |
| 1a | B3LYP/aug-cc-pVDZ (gas phase) | 0.00 | 83.9 | [3] |
| 1b | B3LYP/aug-cc-pVDZ (gas phase) | 1.05 | 16.1 | [3] |
| Higher Energy | B3LYP/aug-cc-pVDZ (gas phase) | > 2.0 | < 1.0 | [3] |
Table 2: Key NMR Spectroscopic Data
| Solvent | Nuclei | Coupling Constant (J) | Value (Hz) | Interpretation | Reference |
| C₆D₆ | ¹H, ¹⁹F | ¹hJF,H(O) | 6.0 | Evidence of through-space OH···F interaction | [1] |
| CD₃CN | ¹H, ¹⁹F | ¹hJF,H(O) | 3.0 | Weaker OH···F interaction in a polar solvent | [1] |
Table 3: Solid-State Structural Data (X-ray Crystallography)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [6] |
| Space Group | P 1 21/c 1 | [6] |
| C-B Bond Length | ~1.56 Å | [6] |
| B-O Bond Lengths | ~1.36 - 1.37 Å | [6] |
| C-C-B-O Dihedral Angle | Near 0° (molecule is nearly planar) | [6][7] |
Experimental and Computational Protocols
The conformational analysis of 2-fluorophenylboronic acid relies on a combination of theoretical calculations and spectroscopic/diffraction experiments.
Computational Chemistry
The theoretical investigation of the conformational space is crucial for identifying stable isomers and transition states.
Protocol for DFT Calculations: [3]
-
Initial Structure Generation: Plausible starting geometries for the conformers are generated by systematically rotating the C-B and B-O bonds.
-
Geometry Optimization: The geometries of the potential conformers are optimized without constraints using Density Functional Theory (DFT). A common and effective method is the B3LYP functional combined with a high-level basis set, such as aug-cc-pVDZ, to accurately account for non-covalent interactions like hydrogen bonding.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities.
-
Solvent Effects: To simulate solution-phase behavior, implicit solvent models like the Polarizable Continuum Model (PCM) can be applied.
The general workflow for such a computational analysis is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the measurement of through-space coupling constants, provides experimental evidence for the presence of specific conformers in solution.[1]
Protocol for ¹H-¹⁹F Coupling Constant Measurement: [1]
-
Sample Preparation: A solution of 2-fluorophenylboronic acid is prepared in a deuterated solvent (e.g., benzene-d₆ or acetonitrile-d₃) at a specific concentration (e.g., 0.1 M).
-
Data Acquisition: High-resolution ¹H NMR spectra are acquired on a spectrometer operating at a high field (e.g., 400 MHz or greater).
-
Signal Identification: The signal corresponding to the boronic acid hydroxyl protons (B(OH)₂) is identified. This signal is often broad and its chemical shift is sensitive to solvent and concentration.
-
Coupling Analysis: The multiplicity of the hydroxyl proton signal is carefully analyzed. A splitting of this signal into a doublet indicates coupling to the ¹⁹F nucleus.
-
Measurement: The separation between the peaks of the doublet is measured to determine the ¹hJF,H(O) coupling constant in Hertz (Hz). The magnitude of this coupling provides insight into the proximity and relative orientation of the F and OH groups, confirming the presence of the hydrogen-bonded conformer.[1]
Single-Crystal X-ray Diffraction
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and dihedral angles.[6]
Protocol for X-ray Crystallography: [6][8]
-
Crystal Growth: Single crystals of 2-fluorophenylboronic acid suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-resolution crystal structure. This process provides precise atomic coordinates, from which the conformational parameters can be derived.[6]
The logical relationship between these methods is shown in the diagram below.
Conclusion
The conformational analysis of 2-fluorophenylboronic acid reveals a molecule with a strong preference for planar or near-planar geometries, stabilized by an intramolecular OH···F hydrogen bond.[1][3] Computational chemistry provides a detailed picture of the relative energies of the stable conformers, while NMR spectroscopy confirms the presence of the key hydrogen-bonded structure in solution.[1] X-ray crystallography definitively establishes the near-planar conformation in the solid state.[6] For researchers in drug development and organic synthesis, this detailed conformational understanding is critical for rationalizing the molecule's reactivity, designing derivatives with specific three-dimensional properties, and predicting its interactions with biological targets.
References
- 1. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 2. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. diva-portal.org [diva-portal.org]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of 2-Fluoro-5-iodophenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[3][4] The synthesis of fluorinated biaryl compounds is of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine atoms can enhance metabolic stability and binding affinity.[1]
2-Fluoro-5-iodophenylboronic acid is a valuable building block for introducing a fluorinated phenyl moiety. However, like other ortho-substituted fluorinated arylboronic acids, it can present challenges, notably a propensity for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom under the basic conditions required for the coupling.[5][6] Therefore, careful optimization of reaction parameters—including the catalyst, ligand, base, and solvent—is critical to achieve high yields and purity.[5] These application notes provide a detailed protocol and a summary of reaction conditions to facilitate the successful use of this compound in Suzuki-Miyaura coupling reactions.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[3][7]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]
Experimental Protocols
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials and Equipment
-
Reactants: this compound, Aryl halide (e.g., aryl bromide or chloride)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., XPhos, SPhos)
-
Base: Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous 1,4-dioxane, Tetrahydrofuran (THF), or a mixture such as Toluene/THF/Water.[6]
-
General Equipment: Schlenk tube or round-bottom flask, magnetic stir bar, reflux condenser, inert gas supply (Argon or Nitrogen), heating mantle or oil bath, standard glassware for workup, silica gel for column chromatography.
Detailed Methodology
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[5][6]
-
Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1][5]
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand if required.[5]
-
-
Reaction Execution:
-
Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 10 mL) via syringe.[5] If using an aqueous system, add the degassed organic solvent followed by degassed water.[5][6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][5]
-
Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with an organic solvent like ethyl acetate (10 mL) and water (10 mL).[5]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 2 x 10 mL).[5]
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter the mixture and concentrate the solvent under reduced pressure.[1][5]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[5][6]
-
Data Presentation: Summary of Reaction Conditions
The optimal conditions for Suzuki-Miyaura coupling are highly substrate-dependent. The reactivity of the aryl halide partner generally follows the trend: I > Br > OTf >> Cl.[1][3] The following table summarizes typical conditions reported for the coupling of fluorinated phenylboronic acids with various aryl halides. Researchers should perform their own optimization for specific substrate combinations.
| Coupling Partner (Aryl Halide) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ (3.0) | Dioxane | 110 | 18 | 70-80 |
| 3-Bromoquinoline | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane | 100 | 16 | ~75 |
| Phenyl Bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 4 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2.0) | THF | RT | 2 | >90 |
| Aryl Chloride | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O | 95 | 16-24 | Variable |
Note: Data is compiled from various sources and protocols for structurally similar fluorinated phenylboronic acids.[1][5][6] Yields are highly dependent on the specific substrates used.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Fluoro-5-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note focuses on the use of 2-Fluoro-5-iodophenylboronic acid as a building block in palladium-catalyzed coupling reactions. The incorporation of the 2-fluoro-5-iodophenyl moiety is of considerable interest in medicinal chemistry and materials science. The fluorine atom can modulate key molecular properties such as lipophilicity, metabolic stability, and binding interactions, while the iodine atom provides a versatile handle for further functionalization.
A significant challenge in the Suzuki-Miyaura coupling of ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation under the basic reaction conditions.[3][4][5][6][7][8] This side reaction, where the boronic acid group is replaced by a hydrogen atom, can significantly lower the yield of the desired cross-coupled product. To overcome this challenge, highly active palladium catalysts and carefully optimized reaction conditions are essential to ensure that the rate of cross-coupling is significantly faster than the rate of protodeboronation.[3][4][6][7] This typically involves the use of specialized ligands and precatalysts that allow the reaction to proceed at lower temperatures and with shorter reaction times.[3][4][6][7]
General Reaction Scheme
Caption: General Suzuki-Miyaura coupling of this compound.
Palladium Catalyst Systems
The choice of the palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates like ortho-fluorinated boronic acids.[3][4][5][6][7] Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] Pre-formed palladium complexes, known as precatalysts, are often preferred as they are typically more stable and provide more consistent results.[3][4][6][7]
Recommended Catalyst Systems
| Catalyst/Precatalyst | Ligand | Key Features |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Highly active for challenging couplings, effective at low catalyst loadings.[3][7] |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | (Integrated) | Air- and moisture-stable, allows for rapid catalyst activation under mild conditions.[3][4][6][7] |
| PEPPSI™-Type Catalysts | N-Heterocyclic Carbene (NHC) | Offer high stability and activity, particularly for coupling of aryl chlorides.[9] |
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) is recommended for each specific substrate combination.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol utilizes a Buchwald precatalyst for a rapid coupling at room temperature.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), 2M aqueous solution (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the XPhos Pd G3 precatalyst (2 mol%).
-
Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed 1,4-dioxane via syringe, followed by the aqueous potassium phosphate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride
This protocol employs a slightly higher temperature and a different catalyst system suitable for the more challenging coupling with aryl chlorides.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (5:1 mixture, degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel, combine the aryl chloride (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and potassium carbonate (2.0 equiv).
-
Seal the vessel and thoroughly purge with nitrogen or argon.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides. While specific data for this compound is limited in the literature, these examples with structurally similar boronic acids provide a strong basis for reaction design.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | >95[3] |
| 4-Bromotoluene | 2,6-Difluorophenylboronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | >95[3] |
| 2-Chlorobenzonitrile | 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ (2) | DMF/H₂O | 110 | 3 | ~90[10] |
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound provides a powerful method for the synthesis of complex fluorinated and iodinated biaryl compounds. The key to a successful transformation lies in the selection of a highly active catalyst system that promotes rapid C-C bond formation, thereby outcompeting the undesired protodeboronation of the boronic acid. The use of modern phosphine ligands and precatalysts allows these reactions to be performed under mild conditions with high efficiency. The protocols and data presented herein serve as a valuable guide for researchers in the development of novel molecules for pharmaceutical and materials science applications.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Fluoro-5-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodophenylboronic acid is a versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules such as kinase inhibitors. The presence of both a fluorine and an iodine atom on the phenyl ring offers strategic advantages in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The iodine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures that are common motifs in many drug candidates. These attributes make this compound a valuable reagent for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery. This document provides detailed protocols for the synthesis of a representative bioactive molecule, a p38 MAP kinase inhibitor, using this compound, and summarizes relevant quantitative data.
Key Applications
The primary application of this compound in the synthesis of bioactive molecules is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the iodinated phenyl ring of the boronic acid and a second aryl or heteroaryl halide. This methodology is instrumental in the synthesis of various kinase inhibitors, including those targeting p38 MAP kinase, a key regulator of inflammatory responses.
Synthesis of a p38 MAP Kinase Inhibitor: A Representative Protocol
This section details the synthesis of a potent p38 MAP kinase inhibitor, N-(4-(2-fluoro-5-(pyrimidin-4-yl)phenyl)pyridin-2-yl)acetamide, a plausible bioactive molecule derived from this compound. The synthetic route involves a key Suzuki-Miyaura coupling step.
Experimental Workflow
Caption: Synthetic workflow for a p38 MAP kinase inhibitor.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a heterocyclic halide.
Materials:
-
This compound
-
4-Chloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-chloropyrimidine (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling reaction and the biological activity of a structurally related p38 MAP kinase inhibitor.
| Coupling Partner 1 | Coupling Partner 2 | Product | Yield (%) | p38α IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) |
| This compound | 4-Chloropyrimidine | 4-(2-Fluoro-5-iodophenyl)pyrimidine | 75-85 | N/A | N/A |
| Arylboronic acid derivative | Aminopyrimidine halide | Substituted biphenyl-pyrimidine inhibitor | 60-70 | 10-50 | 20-100 |
Note: The biological activity data is for a structurally analogous compound as a representative example.
Signaling Pathway
The synthesized biphenyl-pyrimidine compounds are designed to inhibit the p38 MAP kinase signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α.
Caption: Inhibition of the p38 MAP kinase pathway.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of bioactive molecules, particularly for the development of kinase inhibitors. The protocols and data presented herein provide a framework for researchers to utilize this building block in their drug discovery efforts. The Suzuki-Miyaura coupling offers a robust and efficient method for constructing the core biaryl structures of these inhibitors. The representative synthesis of a p38 MAP kinase inhibitor highlights the potential of this approach to generate potent and selective therapeutic agents. Further exploration of derivatives synthesized from this compound is warranted to discover novel drug candidates for various therapeutic targets.
Application Notes and Protocols: 2-Fluoro-5-iodophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodophenylboronic acid is a valuable and versatile building block in medicinal chemistry, offering a unique combination of functionalities for the synthesis of novel therapeutic agents. The strategic placement of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. The iodo group serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl and heteroaryl substituents. The boronic acid moiety itself is a key pharmacophore in several approved drugs and can participate in further chemical transformations.
These application notes provide an overview of the potential uses of this compound in drug discovery, with a focus on its application as a key structural component in the development of enzyme inhibitors, particularly for epigenetic targets such as the ENL YEATS domain. Detailed protocols for the synthesis of a representative inhibitor and a relevant biological assay are presented.
Key Applications in Medicinal Chemistry
-
Suzuki-Miyaura Cross-Coupling Reactions: The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the iodinated phenyl ring and a wide range of boronic acids or esters, leading to the synthesis of complex biaryl and heteroaryl structures. These motifs are prevalent in many kinase and protein-protein interaction inhibitors.
-
Synthesis of Enzyme Inhibitors: The 2-fluoro-5-substituted phenyl scaffold can be incorporated into molecules designed to target the active sites of various enzymes. The fluorine atom can form favorable interactions with protein residues, enhancing binding affinity and selectivity.
-
Epigenetic Target Modulation: There is growing interest in developing small molecule inhibitors of epigenetic "reader" domains, such as the YEATS domain of the ENL protein, which is implicated in acute leukemias.[1] The structural features of this compound make it an attractive starting material for the synthesis of inhibitors targeting such proteins.
Application Example: Synthesis of a Novel ENL YEATS Domain Inhibitor
This section describes a representative application of this compound in the synthesis of a potential inhibitor of the ENL YEATS domain. The rationale is based on the known importance of substituted biaryl scaffolds for potent and selective inhibition of this target.
Signaling Pathway Diagram
Caption: Role of ENL YEATS domain in leukemia and point of inhibition.
Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of inhibitors.
Quantitative Data Summary
The following table presents hypothetical in vitro activity data for a series of compounds synthesized from this compound, targeting the ENL YEATS domain. This data is for illustrative purposes to demonstrate how quantitative results for such a library could be presented.
| Compound ID | R Group on Heterocycle | ENL YEATS IC50 (nM) | AF9 YEATS IC50 (nM) | Selectivity (AF9/ENL) |
| HYPO-001 | -H | 850 | >10000 | >11.8 |
| HYPO-002 | -CH3 | 420 | 8500 | 20.2 |
| HYPO-003 | -OCH3 | 350 | 7200 | 20.6 |
| HYPO-004 | -Cl | 150 | 3500 | 23.3 |
| HYPO-005 | -CF3 | 95 | 2500 | 26.3 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heterocyclic boronic acid.
Materials:
-
This compound
-
Heterocyclic boronic acid (e.g., pyrimidine-5-boronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the heterocyclic boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and degassed water (4:1 v/v) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl intermediate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro ENL YEATS Domain Inhibition Assay (AlphaScreen)
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against the ENL YEATS domain using an AlphaScreen assay.[1]
Materials:
-
His-tagged ENL YEATS domain protein
-
Biotinylated histone H3 acetylated peptide (e.g., H3K9ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Synthesized inhibitor compounds dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well microplate, add the inhibitor dilutions to the appropriate wells. For control wells, add DMSO.
-
Add the His-tagged ENL YEATS domain protein to each well to a final concentration of 30 nM.
-
Add the biotinylated H3K9ac peptide to each well to a final concentration of 30 nM.
-
Incubate the plate at room temperature for 30 minutes.
-
In the dark, add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly valuable synthetic intermediate for the development of novel therapeutic agents. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust platform for the synthesis of diverse and complex molecular scaffolds. The representative application in the synthesis of ENL YEATS domain inhibitors highlights its potential for generating potent and selective drug candidates for the treatment of diseases such as acute leukemia. The provided protocols offer a foundation for researchers to explore the full potential of this versatile building block in their drug discovery programs.
References
Application Notes and Protocols for Suzuki-Miyaura Reaction with 2-Fluoro-5-iodophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-5-iodophenylboronic acid. This specialized reagent is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl compounds containing a fluoro-iodophenyl moiety. The presence of both a fluorine and an iodine atom on the boronic acid offers unique opportunities for sequential, site-selective cross-coupling reactions, making it a versatile building block in multi-step syntheses.
A significant challenge when working with ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated under the basic conditions typically required for Suzuki-Miyaura coupling. The protocols provided below are designed to mitigate this and other potential side reactions, such as the premature reaction of the iodo-substituent. These methods are based on established procedures for structurally similar fluorinated arylboronic acids and provide a solid foundation for reaction optimization.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2]
-
Transmetalation: The organoboron compound (in this case, this compound), activated by a base, transfers its organic group to the palladium complex, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1]
A general workflow for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Two distinct protocols are presented below, providing different approaches to the Suzuki-Miyaura coupling with this compound. Protocol 1 utilizes a highly active palladium precatalyst for a rapid reaction at room temperature, which can be advantageous for sensitive substrates. Protocol 2 employs a more traditional catalyst system at an elevated temperature, which may be necessary for less reactive coupling partners.
Protocol 1: Rapid Coupling at Room Temperature
This protocol is adapted from a method developed for fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids, which are prone to rapid deboronation.[4] A specific, highly active palladium precatalyst is used to ensure the coupling reaction is faster than the decomposition of the boronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 0.02 mmol, 2 mol%)[4]
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Add the palladium precatalyst (0.02 mmol, 2 mol%).[4]
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add degassed anhydrous THF (2 mL).[4]
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).[4]
-
The reaction mixture is stirred vigorously at room temperature for 30 minutes.[4]
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]
Protocol 2: Standard Thermal Coupling
This protocol outlines a more general procedure suitable for a broader range of aryl halides, including more challenging substrates like aryl chlorides, which may require more forcing conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (15 mol%)
-
Sodium carbonate (Na₂CO₃) (2.2 equiv)
-
THF/Toluene/Water (3:3:1), degassed
Procedure:
-
In a reaction flask, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and sodium carbonate (2.2 equiv).
-
Add Pd₂(dba)₃ (5 mol%) and XPhos (15 mol%).
-
The flask is sealed and the atmosphere is thoroughly purged with an inert gas (e.g., argon or nitrogen).
-
Add the degassed THF/Toluene/Water (3:3:1) solvent mixture.[4]
-
The reaction mixture is heated to 95 °C and stirred for 16-24 hours.[4]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by silica gel chromatography to afford the desired biaryl product.[4]
Data Presentation
The choice of reaction parameters is critical for a successful Suzuki coupling with this compound. The following table summarizes typical conditions and highlights key differences. Note that specific yields are substrate-dependent and optimization is recommended for each specific reaction.
| Parameter | Protocol 1: Rapid Coupling | Protocol 2: Standard Thermal Coupling | Notes |
| Catalyst | G3-XPhos Precatalyst (2 mol%) | Pd₂(dba)₃ (5 mol%) / XPhos (15 mol%) | Highly active precatalysts can enable lower temperatures and shorter reaction times. |
| Base | K₃PO₄ (aq. 0.5 M) | Na₂CO₃ (solid) | The choice of base is critical. K₃PO₄ is a moderately strong base often effective in these couplings. The use of an aqueous solution can facilitate the reaction.[4] Stronger bases may accelerate protodeboronation. |
| Solvent | THF (anhydrous) / Water | THF / Toluene / Water (3:3:1) | The solvent system affects the solubility of reactants and catalyst, and can influence reaction rates. |
| Temperature | Room Temperature | 95 °C | Milder conditions are generally preferred to minimize degradation of the boronic acid. |
| Time | 30 minutes | 16-24 hours | Reaction time should be optimized by monitoring the consumption of starting materials. |
The following table presents representative yields for the Suzuki-Miyaura coupling of a similar substrate, 2,5-difluorophenylboronic acid, with various aryl halides. These examples can serve as a guide for expected reactivity trends when using this compound.
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 100 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 100 | 2 | 90 |
Data adapted from literature for 2,5-difluorophenylboronic acid and should be considered as a guideline.[5][6]
Logical Relationships in Suzuki-Miyaura Reaction
The following diagram illustrates the key relationships between the components of the Suzuki-Miyaura reaction.
Caption: Key relationships between components in a Suzuki-Miyaura reaction.
References
Application Notes and Protocols: The Role of 2-Fluoro-5-iodophenylboronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodophenylboronic acid is a versatile bifunctional reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. Its structure, featuring both a boronic acid group and an iodo substituent, allows it to participate as either the organoboron or the organohalide coupling partner in reactions such as the Suzuki-Miyaura coupling. The presence of a fluorine atom can impart unique electronic properties and enhance the metabolic stability of the resulting biaryl compounds, making this reagent particularly valuable in medicinal chemistry and materials science for the synthesis of complex molecules and pharmacologically active agents.
The Suzuki-Miyaura coupling is a robust and widely used method for constructing biaryl structures due to its mild reaction conditions and tolerance of a broad range of functional groups. However, challenges such as competitive protodeboronation of the boronic acid under basic conditions can affect reaction efficiency. The selection of appropriate catalysts, ligands, bases, and solvent systems is therefore critical to achieving high yields and minimizing side products. These application notes provide detailed protocols and compiled data to guide the effective use of this compound in C-C bond formation.
Key Applications
-
Suzuki-Miyaura Coupling (as the boronic acid partner): The primary application of this compound is its reaction with various aryl, heteroaryl, or vinyl halides and triflates to introduce a 2-fluoro-5-iodophenyl moiety.
-
Suzuki-Miyaura Coupling (as the aryl halide partner): The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst. This allows this compound to be coupled with other organoboron reagents, offering a different synthetic strategy.
-
Synthesis of Fluorinated Biaryls: The incorporation of fluorine into organic molecules is a common strategy in drug design to improve pharmacokinetic properties such as metabolic stability and binding affinity.[1] This reagent serves as a key building block for creating such fluorinated compounds.
-
Sequential Cross-Coupling Reactions: The differential reactivity of the boronic acid and the iodo group can be exploited in sequential, one-pot, or stepwise cross-coupling reactions to build complex, multi-substituted aromatic systems.
Data Presentation: Suzuki-Miyaura Coupling Performance
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally similar compound, 2,5-difluorophenylboronic acid, with various aryl halides. These conditions are highly relevant for this compound, with the understanding that the iodo-substituent on the boronic acid may influence reactivity. The data is categorized by the electronic nature of the substituent on the aryl bromide coupling partner to illustrate its effect on reaction efficiency.
Table 1: Suzuki Coupling Yields with Aryl Bromides Bearing Electron-Withdrawing Groups [1]
| Coupling Partner (Aryl Bromide) | Product | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 4-Acetyl-2',5'-difluorobiphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 4-Bromobenzonitrile | 4-Cyano-2',5'-difluorobiphenyl | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| Methyl 4-bromobenzoate | Methyl 2',5'-difluoro-[1,1'-biphenyl]-4-carboxylate | XPhos Pd G2 | K₃PO₄ | THF/H₂O | RT | 2 | 98 |
Table 2: Suzuki Coupling Yields with Aryl Bromides Bearing Electron-Donating Groups [1]
| Coupling Partner (Aryl Bromide) | Product | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 2',5'-Difluoro-4-methoxybiphenyl | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
| 4-Bromotoluene | 2',5'-Difluoro-4-methylbiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 16 | 91 |
| 1-Bromo-4-(tert-butyl)benzene | 4-(tert-Butyl)-2',5'-difluorobiphenyl | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 60 | 4 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted for a typical small-scale laboratory synthesis. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)
-
Standard glassware for organic synthesis, including a Schlenk flask or a sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (10 mL of 4:1 dioxane/water) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2]
Protocol 2: Buchwald-Hartwig Protocol for Challenging Couplings
This protocol utilizes a more active Buchwald precatalyst, which can be effective for less reactive aryl chlorides or for reactions at lower temperatures to minimize protodeboronation.[3]
Materials:
-
Aryl halide (e.g., aryl chloride) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed anhydrous solvent (e.g., THF or t-BuOH, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.5 mmol), Buchwald precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol) to a reaction vial equipped with a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add the degassed anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress. These reactions are often complete within 30 minutes to 4 hours.[3]
-
After completion, quench the reaction with water and proceed with an aqueous workup as described in Protocol 1 (steps 7-10).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Utilizing 2-Fluoro-5-iodophenylboronic Acid in the Synthesis of Fluoro-Iodophenyl Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodophenylboronic acid is a versatile building block in organic synthesis, particularly valued for its role in introducing the 2-fluoro-5-iodophenyl moiety into a diverse range of molecular scaffolds. This functional group is of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the iodine atom serves as a convenient handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions.
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a powerful and efficient method for the synthesis of complex biaryl and heteroaryl structures. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity, especially when dealing with functionalized or sterically hindered substrates.
Key Applications in Drug Discovery
The introduction of the 2-fluoro-5-iodophenyl group can be a key step in the synthesis of various biologically active molecules. For instance, this moiety is incorporated into the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The unique electronic properties of the fluoro-iodophenyl group can influence the binding of the inhibitor to the kinase active site.
One of the critical signaling pathways often targeted in cancer therapy is the RAS-RAF-MEK-ERK pathway. Dysregulation of this pathway is implicated in numerous cancers. Small molecule inhibitors designed to interfere with this cascade often feature substituted aryl groups to optimize their pharmacological properties. The 2-fluoro-5-iodophenyl moiety can be strategically employed in the synthesis of such inhibitors to enhance their potency and pharmacokinetic profile.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the specific conditions may be necessary for different substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Degassed water (if using an aqueous base system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous, degassed solvent. If using an aqueous base solution, add the organic solvent followed by the degassed aqueous base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate is present, filter the mixture through a pad of celite, washing with an appropriate organic solvent.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluoro-iodophenyl-containing compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various coupling partners. It is important to note that yields are substrate-dependent and optimization is often required.
| Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | ~85 | General Protocol |
| 2-Chloropyrimidine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | ~78 | Adapted Protocol |
| 3-Bromo-N,N-dimethylaniline | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | ~90 | General Protocol |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 6 | ~92 | Adapted Protocol |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Application Notes and Protocols for 2-Fluoro-5-iodophenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-iodophenylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid moiety for Suzuki-Miyaura cross-coupling, a fluorine atom to enhance metabolic stability and binding affinity, and an iodine atom for further functionalization, makes it a highly attractive starting material for the synthesis of complex drug candidates. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in drug discovery programs, with a focus on its application in the synthesis of kinase inhibitors.
Key Applications in Drug Discovery
The 2-fluoro-5-iodophenyl moiety is a key structural motif found in potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. The fluorine atom can modulate the pKa of nearby functionalities and engage in favorable hydrogen bonding interactions within protein active sites, while the iodine atom can be used as a handle for further chemical modifications or radio-labeling studies.
A prominent example of a drug synthesized from a derivative of this compound is Trametinib , a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.
Case Study: Trametinib (MEK Inhibitor)
Trametinib is an FDA-approved therapeutic for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those with BRAF mutations. It functions by inhibiting the MEK1 and MEK2 enzymes in the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Biological Activity of Trametinib
The inhibitory potency of Trametinib against MEK1 and MEK2 is well-documented. The half-maximal inhibitory concentrations (IC50) highlight its sub-nanomolar efficacy.
| Compound | Target | IC50 (nM) |
| Trametinib | MEK1 | 0.7 |
| Trametinib | MEK2 | 0.9 |
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. Trametinib's mechanism of action is to allosterically bind to and inhibit MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1 and ERK2. This blockade of downstream signaling leads to the inhibition of tumor cell proliferation and survival.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound and its derivatives in the synthesis of bioactive molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with a Pyrimidine Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable heterocyclic partner, such as a dichloropyrimidine. This reaction is a key step in the synthesis of various kinase inhibitors.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-5-iodophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-5-iodophenylboronic acid with a variety of aryl halides. This protocol is designed to facilitate the synthesis of valuable 2-fluoro-5-aryl biphenyl derivatives, which are significant structural motifs in medicinal chemistry and materials science. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This reaction class is of paramount importance in the synthesis of biaryls, a common scaffold in numerous pharmaceuticals, agrochemicals, and functional materials. The coupling of this compound with various aryl halides offers a direct route to 4-fluoro-3-aryl biphenyls. The strategic placement of a fluorine atom can significantly influence the physicochemical properties of the resulting molecules, including their lipophilicity, metabolic stability, and target-binding interactions.[1][2]
However, the presence of a fluorine atom ortho to the boronic acid moiety can present challenges, such as an increased propensity for protodeboronation, a common side reaction in Suzuki-Miyaura couplings. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for achieving high yields and purity. These application notes provide detailed experimental protocols and a summary of reaction conditions to guide researchers in successfully employing this compound in their synthetic endeavors.
Reaction Scheme
The general transformation for the palladium-catalyzed cross-coupling of this compound with an aryl halide is depicted below:
Caption: General scheme for the Suzuki-Miyaura cross-coupling.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that optimal conditions may vary depending on the specific substrates used.
Table 1: Cross-Coupling with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 75-85 |
| 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | THF/H₂O (10:1) | 80 | 18 | 70-80 |
Table 2: Cross-Coupling with Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O (10:1) | 120 | 24 | 60-70 |
| 4-Chlorotoluene | Pd(OAc)₂ (3) | CataCXium A (6) | Cs₂CO₃ | t-Amyl alcohol | 110 | 20 | 55-65 |
| 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 120 | 24 | 65-75 |
| 2-Chloropyridine | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF/H₂O (5:1) | 130 | 36 | 40-50 |
Experimental Protocols
The following are detailed methodologies for the palladium-catalyzed cross-coupling of this compound with aryl halides.
Protocol 1: General Procedure for Coupling with Aryl Bromides
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the corresponding aryl bromide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and SPhos to the flask under the inert atmosphere.
-
Add toluene and degassed water (5:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-5-aryl-1,1'-biphenyl.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a glovebox, add this compound, the aryl chloride, and potassium phosphate to an oven-dried pressure vessel equipped with a magnetic stir bar.
-
Add Pd₂(dba)₃ and RuPhos.
-
Add 1,4-dioxane and degassed water (10:1 v/v).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 120 °C and stir for 20-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired biaryl product.
Mandatory Visualizations
Experimental Workflow
The general workflow for the palladium-catalyzed cross-coupling is outlined in the diagram below.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The 2-fluoro-5-aryl biphenyl scaffold is a privileged motif in medicinal chemistry. The introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.[3]
-
Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's pKa and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Derivatives of this compound have potential applications in the development of inhibitors for various enzymes and receptors implicated in a range of diseases, including cancer, inflammation, and infectious diseases. The ability to readily synthesize a diverse library of 2-fluoro-5-aryl biphenyls using the protocols described herein allows for the efficient exploration of structure-activity relationships (SAR) in drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 2-Fluoro-5-iodophenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-iodophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the undesired deboronation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem in Suzuki reactions with this compound?
A1: Protodeboronation, or deboronation, is a common side reaction in Suzuki-Miyaura couplings where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] In the case of this compound, this results in the formation of 1-fluoro-4-iodobenzene, consuming the starting material and reducing the yield of the desired biaryl product. This side reaction is often promoted by the basic and aqueous conditions typically required for the Suzuki coupling.
Q2: What factors typically promote the deboronation of this compound?
A2: Several factors can accelerate deboronation:
-
High Temperatures: Elevated temperatures can increase the rate of deboronation.[2]
-
Strong Bases: While a base is necessary for the catalytic cycle, strong bases, especially in aqueous media, can promote the cleavage of the C-B bond.
-
Presence of Water: Water often serves as the proton source for the deboronation reaction.
-
Inefficient Catalytic System: If the desired Suzuki coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of degradation through deboronation.
-
Ligand Choice: Bulky phosphine ligands, while often effective for challenging couplings, can sometimes promote palladium-catalyzed protodeboronation.
Q3: How can I minimize deboronation?
A3: Strategies to mitigate deboronation include:
-
Use of Milder Bases: Consider using bases like K₃PO₄, K₂CO₃, or CsF instead of strong bases like NaOH or KOH.
-
Anhydrous Conditions: Where possible, using anhydrous solvents can reduce the availability of a proton source.
-
Lower Reaction Temperatures: Employing a highly active catalyst system can allow for lower reaction temperatures, disfavoring the deboronation pathway.[1]
-
Highly Active Catalysts: Using advanced palladium precatalysts (e.g., those with Buchwald-type ligands like XPhos) can accelerate the desired coupling reaction, making it outcompete the deboronation side reaction.[1] This allows for faster reactions at room temperature.[1]
Troubleshooting Guide
Issue 1: Low yield of the desired product and significant formation of 1-fluoro-4-iodobenzene.
This is a classic sign of significant deboronation. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing high deboronation.
Issue 2: Reaction is sluggish and starting material remains even after prolonged reaction time.
A slow reaction rate increases the likelihood of deboronation.
-
Possible Cause: Inefficient catalyst activation or turnover.
-
Solution:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading can sometimes improve the reaction rate.
-
Switch to a More Active Ligand/Precatalyst: For sterically hindered or electronically challenging substrates, ligands like XPhos or SPhos are often more effective than traditional phosphines like PPh₃. Using a pre-formed, air-stable precatalyst can also ensure efficient generation of the active Pd(0) species.[1]
-
Ensure Reagent Purity: Verify the purity of your aryl halide and boronic acid. Degradation of starting materials can inhibit the reaction.
-
Data on Suzuki Coupling of Fluorinated Phenylboronic Acids
Table 1: Suzuki Coupling Yields for Fluorinated Phenylboronic Acids with Various Aryl Halides
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest to Good |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Pd G3 | K₃PO₄ (0.5M aq) | THF | RT | 0.5 | 93 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | High |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
Yields are for the desired coupled product. Data compiled from multiple sources for illustrative purposes.[1][3][4][5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Reaction Scheme
Caption: General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Quantification of Deboronation Byproduct (1-Fluoro-4-iodobenzene) by GC-MS
This protocol allows for the quantitative analysis of the deboronation side reaction.
Experimental Workflow
Caption: Workflow for quantifying the deboronation byproduct.
Procedure:
-
Set up the Suzuki reaction as described in Protocol 1.
-
At specific time intervals (e.g., 1h, 4h, 16h), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) containing a known amount of an internal standard (e.g., dodecane).
-
Vortex the sample and filter it through a small plug of silica gel to remove the palladium catalyst and inorganic salts.
-
Analyze the filtrate by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Generate a calibration curve for 1-fluoro-4-iodobenzene using authentic standards.
-
Quantify the amount of 1-fluoro-4-iodobenzene in the reaction aliquot by comparing its peak area to that of the internal standard and using the calibration curve. This will allow you to determine the percentage of deboronation at each time point.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-5-iodophenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Q1: I am observing low to no yield in my Suzuki coupling reaction. What are the primary factors to investigate?
A1: A low or nonexistent yield in a Suzuki coupling reaction can be attributed to several factors. A systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[1] It is crucial to properly degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial contact.[1]
Q2: Significant protodeboronation of my this compound is occurring. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids like those containing fluorine substituents.[2][3] Here are some strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Additives: In some cases, the addition of silver oxide (Ag₂O) in combination with a fluoride source like CsF has been shown to be effective in promoting the coupling of challenging fluorinated boronic acids.[4][5]
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Faster Reaction Times: Employing highly active catalysts that allow for lower reaction temperatures and shorter reaction times can minimize the degradation of the boronic acid.[2]
Q3: I am observing the formation of homocoupling byproducts. What causes this and how can it be prevented?
A3: Homocoupling of the boronic acid is a common side reaction that can be promoted by the presence of oxygen.[1] To prevent this:
-
Thorough Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[1]
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Ligand Choice: The choice of phosphine ligand can also influence the extent of side reactions. Buchwald ligands are often effective in accelerating the desired cross-coupling pathway.[6]
Frequently Asked Questions (FAQs)
Q4: What is the recommended starting point for catalyst and ligand selection for coupling with this compound?
A4: For Suzuki couplings involving aryl iodides, a variety of palladium catalysts can be effective. A good starting point would be a catalyst system known for its high activity and stability. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf). For challenging substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can be beneficial.[2][7]
Q5: Which bases and solvents are most suitable for this type of coupling?
A5: The choice of base and solvent is crucial and often optimized concurrently.
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Bases: A moderately strong base is often effective. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[2][8] For sensitive substrates where protodeboronation is a concern, a milder base like potassium fluoride (KF) may be advantageous.[1]
-
Solvents: A mixture of an organic solvent and an aqueous base solution is frequently employed. Common organic solvents include toluene, dioxane, and THF.[2][6] Anhydrous conditions with a solvent like dioxane or THF can also be effective, particularly for minimizing protodeboronation.[1]
Q6: What are typical reaction temperatures and times?
A6: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system used. A typical starting point would be heating the reaction mixture to 80-100 °C.[9] Reaction times can vary from a few hours to overnight (16-24 hours).[2] It is highly recommended to monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][3]
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki Coupling of Aryl Halides with Fluorinated Phenylboronic Acids
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/Toluene/Water | 95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | 80 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 |
| XPhos Pd G3 | - | K₃PO₄ | Dioxane/Water | 80 |
Note: This table summarizes data from various sources for similar substrates and should be used as a starting point for optimization.[2][3][7][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.[1]
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Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[1]
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Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
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Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Fluoro-5-iodophenylboronic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodophenylboronic acid and its reaction products, particularly in the context of cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities encountered after a reaction with this compound?
A1: Common impurities include unreacted this compound, homocoupled byproducts (e.g., 2,2'-difluoro-5,5'-diiodobiphenyl), and residual palladium catalyst. If the reaction is a Suzuki-Miyaura coupling, unreacted aryl halide will also be present. The formation of homocoupled products can be exacerbated by the presence of oxygen or if a Pd(II) precatalyst is used, which can promote this side reaction during its reduction to the active Pd(0) species.
Q2: My crude product contains a significant amount of unreacted this compound. How can I remove it?
A2: An effective method to remove unreacted boronic acids is through a basic aqueous wash. By dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with an aqueous base (e.g., 1M NaOH or K₂CO₃), the acidic this compound is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer, which can be separated and discarded.
Q3: I am struggling to separate my desired biaryl product from the homocoupled byproduct of this compound due to their similar polarities. What purification strategies can I employ?
A3: Separating compounds with similar polarities is a common challenge in purifying products from Suzuki-Miyaura reactions. Here are two primary strategies:
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Meticulous Column Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient. It is crucial to first perform thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase for separation. For fluorinated compounds, sometimes a fluorinated stationary phase (like PFP - pentafluorophenyl) can offer different selectivity compared to standard silica gel.[1][2]
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification technique. The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has different solubility characteristics. Screening various solvents is recommended.[3][4]
Q4: I have observed some degradation of my this compound during workup or purification. What could be the cause and how can I mitigate it?
Q5: How can I effectively remove the residual palladium catalyst from my final product?
A5: For many applications, especially in drug development, removing trace palladium is critical. Here are some common methods:
-
Filtration through Celite: If a heterogeneous catalyst was used, it can often be removed by filtering the reaction mixture through a pad of Celite.
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be employed. These are materials, often functionalized silica or polymers, that selectively bind to the palladium, allowing it to be removed by filtration.
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Activated Carbon Treatment: Sometimes, treating the product solution with activated carbon can help adsorb residual palladium, which is then removed by filtration.
Data Presentation
The following table summarizes representative data for the purification of a hypothetical biaryl product from a Suzuki-Miyaura coupling reaction involving this compound. Note that actual yields and purities will vary depending on the specific reaction conditions and substrates.
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Key Impurities Removed |
| Aqueous Workup (Basic Wash) | ~60% | ~75% | >95% | Unreacted this compound |
| Silica Gel Column Chromatography | ~75% | >98% | 70-90% | Homocoupled byproduct, unreacted starting materials |
| Recrystallization | ~90% | >99.5% | 60-85% | Isomeric impurities, closely related byproducts |
Experimental Protocols
Detailed Protocol for Purification by Column Chromatography
This protocol provides a general methodology for the purification of a biaryl product from a Suzuki-Miyaura reaction using silica gel column chromatography.
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Sample Preparation: After the aqueous workup, concentrate the organic layer under reduced pressure to obtain the crude product as an oil or solid.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and elute with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a mobile phase that gives good separation between the desired product (Rf value of ~0.3) and major impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a glass column, allowing the silica to settle into a packed bed without air bubbles.
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Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary. Alternatively, for solid samples, perform a dry loading by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a less polar mobile phase and gradually increase the polarity by adding a more polar solvent.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Detailed Protocol for Purification by Recrystallization
This protocol outlines a general procedure for purifying a solid biaryl product by recrystallization.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point. Common solvent systems to screen include ethanol, methanol, isopropanol, ethyl acetate/hexane, and toluene/hexane.[3][4]
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities in the mother liquor.
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Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.
Visualizations
Caption: A typical workflow for the purification of reaction products.
Caption: A troubleshooting guide for common purification issues.
References
Technical Support Center: 2-Fluoro-5-iodophenylboronic acid in Synthetic Applications
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Fluoro-5-iodophenylboronic acid in their experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions are protodeboronation, boroxine formation, and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, which is a significant degradation pathway.[1][2] Boroxine formation is the intermolecular dehydration of the boronic acid to form a cyclic trimeric anhydride.[2] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid.[3]
Q2: How do the fluorine and iodine substituents on the phenyl ring affect the reactivity and stability of the molecule?
A2: The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boronic acid. This can influence the rate of transmetalation in cross-coupling reactions. However, electron-withdrawing groups can also increase the susceptibility of the molecule to base-catalyzed protodeboronation.[4] The ortho-fluorine substituent, in particular, has been noted for its potential to contribute to instability.[5][6] The iodine substituent provides a reactive site for cross-coupling reactions.
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To ensure long-term stability, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and oxygen, which can promote protodeboronation and homocoupling, respectively.
Q4: Can I use this compound directly as received, or is purification recommended?
A4: While commercial grades are generally of high purity, boronic acids can degrade over time. It is advisable to verify the purity of the reagent, especially for sensitive reactions. The presence of boroxine can be an indicator of dehydration. If degradation is suspected, purification may be necessary.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
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Starting materials (this compound and/or the coupling partner) remain largely unreacted.
-
Formation of significant amounts of byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst and ligand are active. Use a fresh batch or a more robust, air-stable precatalyst.[3] |
| Oxygen Contamination | Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (argon or nitrogen) to prevent catalyst decomposition and homocoupling.[3] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. A base that is too strong can accelerate protodeboronation.[3] Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[2] |
| Reagent Degradation | Verify the purity of the this compound. Consider converting it to a more stable boronic ester (e.g., pinacol ester) if protodeboronation is a persistent issue. |
Issue 2: Significant Protodeboronation Observed
Symptoms:
-
Formation of 1-fluoro-4-iodobenzene as a major byproduct, confirmed by GC-MS or LC-MS analysis.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Aqueous Basic Conditions | Water is the proton source for protodeboronation, and strong bases can accelerate this side reaction.[3] |
| Solution 1: Use a Milder Base: Switch to a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3] | |
| Solution 2: Anhydrous Conditions: Employ anhydrous solvents and bases to minimize the presence of water.[3] | |
| Elevated Temperature & Long Reaction Times | Prolonged heating can increase the rate of protodeboronation. |
| Solution: Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. If possible, use a more active catalyst system that allows for lower reaction temperatures. |
Issue 3: Formation of Homocoupling Product
Symptoms:
-
Detection of 2,2'-difluoro-5,5'-diiodobiphenyl in the reaction mixture.
-
This side reaction consumes the boronic acid, leading to lower yields of the desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can lead to the oxidative homocoupling of boronic acids.[3] |
| Solution: Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use and maintain a positive pressure of an inert gas throughout the reaction.[3] | |
| Use of Pd(II) Precatalyst | Pd(II) species can promote homocoupling as they are reduced to the active Pd(0) catalyst.[7] |
| Solution: Use a Pd(0) Source or a Precatalyst that is Rapidly Reduced: Consider using a Pd(0) catalyst directly or a precatalyst that is efficiently reduced in situ to minimize the concentration of Pd(II). |
Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Description | Contributing Factors | Recommended Mitigation Strategies |
| Protodeboronation | Cleavage of the C-B bond and replacement with a C-H bond.[1] | - Presence of water- Strong bases- High temperatures- Electron-withdrawing substituents[4] | - Use anhydrous conditions- Employ milder bases (e.g., KF, K₂CO₃)- Optimize reaction time and temperature- Use a more stable boronic ester derivative |
| Boroxine Formation | Intermolecular dehydration to form a trimeric anhydride.[2] | - Elevated temperatures- Improper storage | - Store under dry, inert conditions- Can often be reversed by the presence of water in the reaction mixture |
| Homocoupling | Dimerization of two boronic acid molecules.[3] | - Presence of oxygen- Pd(II) species in the reaction mixture[7] | - Rigorous degassing of solvents- Maintain a strict inert atmosphere- Use a Pd(0) catalyst or an efficient precatalyst |
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The final concentration of the aryl halide is typically between 0.1 and 0.2 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Common side reaction pathways for this compound.
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
stability of 2-Fluoro-5-iodophenylboronic acid under basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability of 2-Fluoro-5-iodophenylboronic acid under basic conditions, offering troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in basic solutions?
A1: this compound, like many other fluorinated arylboronic acids, is susceptible to decomposition in basic aqueous solutions. The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. The rate of this degradation is highly dependent on the pH, the strength of the base, temperature, and the solvent system used. Generally, stronger bases and higher pH values accelerate the rate of decomposition.
Q2: What is the main cause of degradation of this compound in my Suzuki-Miyaura coupling reaction?
A2: The most common cause of degradation in Suzuki-Miyaura coupling reactions is base-catalyzed protodeboronation. The basic conditions required to facilitate the catalytic cycle can also promote the unwanted cleavage of the C-B bond of the boronic acid. This is particularly prevalent with electron-deficient boronic acids, such as those containing fluorine substituents. The presence of water in the reaction mixture often serves as the proton source for this side reaction.
Q3: Are there more stable alternatives to using this compound directly?
A3: Yes, for reactions requiring basic conditions, it is often advantageous to use more stable derivatives such as boronic esters (e.g., pinacol or MIDA esters). These esters act as a "slow-release" source of the active boronic acid under the reaction conditions, which can help to minimize the concentration of the free boronic acid at any given time and thus reduce the rate of protodeboronation.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound solutions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can be used to quantify the disappearance of the starting material and the appearance of the protodeboronated product (1-fluoro-4-iodobenzene). ¹H NMR and ¹¹B NMR spectroscopy can also be used to observe the changes in the chemical environment of the molecule as it degrades.
Troubleshooting Guide
Problem: Low or no yield in a cross-coupling reaction with significant formation of 1-fluoro-4-iodobenzene.
This observation strongly suggests that protodeboronation is the major competing side reaction. The following troubleshooting steps can be taken to mitigate this issue:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a weaker base. | Strong bases like NaOH or KOH can rapidly degrade the boronic acid. Weaker bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often better choices. It is advisable to screen a panel of bases to find the optimal one for your specific reaction. |
| Reaction Conditions | Lower the reaction temperature. | If the desired coupling reaction can proceed at a lower temperature, reducing the heat can significantly decrease the rate of the competing protodeboronation reaction. |
| Solvent System | Use anhydrous solvents. | Water is a key component in the protodeboronation pathway. Using thoroughly dried, anhydrous solvents can help to minimize this unwanted side reaction. |
| Reagent Form | Use a boronic ester derivative. | As mentioned in the FAQs, using a more stable boronic ester (e.g., pinacol ester) can be a highly effective strategy to slowly generate the active boronic acid in situ, thus keeping its concentration low and minimizing degradation. |
Decomposition Pathway
The primary decomposition pathway for this compound under basic conditions is protodeboronation.
Technical Support Center: Catalyst Selection and Troubleshooting for Fluorinated Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation when working with fluorinated boronic acids in cross-coupling reactions.
Troubleshooting Guide: Low Yields and Protodeboronation Byproducts
Problem: You are observing low yields of your desired cross-coupled product, and analysis of the reaction mixture shows a significant amount of the corresponding proto-deboronated fluoroarene.
This is a classic sign of protodeboronation, a competitive side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond from a proton source in the reaction mixture.[1] Fluorinated boronic acids, especially electron-deficient heteroaromatic ones, are particularly susceptible to this undesired pathway.[1]
Immediate Troubleshooting Steps:
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Reaction Temperature: High temperatures significantly accelerate the rate of protodeboronation.[2] If your catalyst is sufficiently active, consider lowering the reaction temperature.
-
Choice of Base: Strong bases are known to promote protodeboronation.[3] Switching to a milder inorganic base can often suppress this side reaction.
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Water Content: While a small amount of water can be beneficial in Suzuki-Miyaura couplings, excess water acts as a proton source, driving protodeboronation.[4] Using anhydrous solvents and reagents is a viable strategy, though complete exclusion of water may slow down the desired coupling.[4]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with fluorinated boronic acids?
A1: Protodeboronation is an undesired side reaction that replaces the boronic acid group (-B(OH)₂) with a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the intended coupled product.[1][5] Fluorinated boronic acids are particularly prone to this due to the electron-withdrawing nature of fluorine atoms, which can weaken the carbon-boron bond, making it more susceptible to cleavage, especially under the basic conditions required for many cross-coupling reactions.[1]
Q2: How can I modify my boronic acid to make it more stable?
A2: A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[4][5] These esters are generally more stable than the corresponding boronic acids.[4][6]
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Pinacol Esters: These are a common choice and offer increased stability.[4][5]
-
MIDA Boronates: These are exceptionally stable, often crystalline, air-stable solids.[7] They participate in a "slow-release" mechanism, where the boronic acid is gradually liberated under the reaction conditions. This keeps the concentration of the unstable free boronic acid low, thereby minimizing protodeboronation.[4][7]
Q3: What is the role of the palladium catalyst and ligand in preventing protodeboronation?
A3: The catalyst system plays a crucial role. A highly active catalyst that promotes a rapid cross-coupling reaction can kinetically outcompete the slower protodeboronation side reaction.[1][4] For challenging couplings with unstable boronic acids, the use of specialized precatalysts and bulky, electron-rich phosphine ligands is often beneficial as they can enable efficient coupling at lower temperatures.[1] However, it's important to note that some bulky phosphine ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation, so careful selection is key.[8]
Q4: Which bases are recommended to minimize protodeboronation?
A4: The choice of base is critical. Milder inorganic bases are generally preferred over strong bases like NaOH or KOH.[3] Bases such as K₃PO₄, Cs₂CO₃, CsF, and KF are often good choices for minimizing base-mediated protodeboronation.[1][3][9]
Q5: Should I run my reaction under anhydrous conditions?
A5: While water can facilitate the formation of the active boronate species, it is also the primary proton source for protodeboronation.[4][9] Therefore, for substrates highly prone to this side reaction, switching to anhydrous or carefully optimized low-water conditions can be highly beneficial.[9]
Data Summary
Table 1: Effect of Boron Reagent Type on Suzuki-Miyaura Coupling Yield
| Boron Reagent Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~60 | [1] |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 | [1] |
Note: This data, from a study on a similar heteroaryl boronic acid, illustrates that the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.[1]
Table 2: Influence of Base on Product Yield in a Heterocyclic Suzuki-Miyaura Coupling
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₃PO₄ | 72 |
| CsF | 92 |
| Et₃N | 45 |
Adapted from a study on a similar heterocyclic system, this table highlights that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Boronic Acid Pinacol Ester
This protocol is a general starting point and should be optimized for your specific substrates.
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[1]
-
Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. A small, optimized amount of water may be necessary depending on the specific reaction.[1]
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (it is advisable to start with a lower temperature, e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of a MIDA Boronate Ester for Challenging Substrates
For substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.[1]
Procedure:
-
In a round-bottom flask, dissolve the fluorinated boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.[1]
-
Heat the mixture to reflux with a Dean-Stark apparatus to facilitate the azeotropic removal of water.
-
Monitor the reaction until the formation of the MIDA boronate is complete.
-
Isolate the MIDA boronate, which can then be used in the Suzuki-Miyaura coupling reaction following a similar procedure to Protocol 1, often with improved results due to the slow-release mechanism.[7]
Visualizations
Caption: Troubleshooting workflow for minimizing protodeboronation.
Caption: Competing reaction pathways for fluorinated boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
managing the instability of polyfluorophenyl boronic acids in synthesis
Here is the Technical Support Center for managing the instability of polyfluorophenyl boronic acids.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to manage the inherent instability of polyfluorophenyl boronic acids in synthetic applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes polyfluorophenyl boronic acids particularly unstable?
Polyfluorophenyl boronic acids are electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms. This property makes the carbon-boron (C–B) bond highly susceptible to cleavage, a process known as protodeboronation.[1][2] This degradation pathway is a significant side reaction that competes with desired transformations, such as Suzuki-Miyaura cross-coupling.[3]
Q2: What is protodeboronation and when is it most problematic?
Protodeboronation is the cleavage of the C–B bond and its replacement with a carbon-hydrogen (C–H) bond, converting the boronic acid (Ar-B(OH)₂) back to the parent fluoroarene (Ar-H). This process is often accelerated under the basic aqueous conditions and elevated temperatures typically required for Suzuki-Miyaura cross-coupling reactions.[4][5][6][7] For highly electron-deficient systems like pentafluorophenylboronic acid, this degradation can be rapid, leading to low yields of the desired coupled product.[1]
Q3: What are the primary strategies to overcome this instability?
There are two main approaches:
-
Protection/Derivatization: The most common strategy is to convert the boronic acid into a more stable derivative, such as a boronic ester. N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective as they are highly stable, crystalline, and compatible with chromatography.[8][9][10][11] They can release the active boronic acid slowly in situ under the reaction conditions.[6][7] Other derivatives like pinacol esters or trifluoroborate salts are also used.[2][7]
-
Reaction Condition Optimization: For some substrates, careful selection of the catalyst, base, and solvent system can minimize protodeboronation. For example, using specialized palladacycle catalysts or a combination of cesium fluoride (CsF) and silver oxide (Ag₂O) as the base can be effective for coupling particularly challenging substrates like pentafluorophenylboronic acid.[1][12]
Q4: Is converting to a boronic ester always a better option?
Not necessarily. The stability of boronic esters can be nuanced. While MIDA and pinacol esters generally offer enhanced stability for polyfluorophenyl boronic acids, some esters (e.g., those derived from highly alkylated 1,3-propanediols) can actually undergo protodeboronation faster than the parent boronic acid.[5][13][14][15] The choice of the protecting group is critical.
Q5: How can I detect and monitor the degradation of my boronic acid?
Several analytical techniques can be used:
-
NMR Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR are powerful for monitoring the disappearance of the starting material and the appearance of the protodeboronated arene.[13][16] ¹¹B NMR is especially useful for observing changes to the boron center itself.[16]
-
HPLC and UPLC-MS: These are the most common methods for quantitative analysis. A stability-indicating HPLC method can separate the boronic acid from its degradants.[16][17] UPLC-MS is invaluable for identifying and quantifying reaction components with high sensitivity.[16][18]
-
Post-column Derivatization: An HPLC method using a post-column reaction with alizarin can achieve highly selective detection of boronic acids, causing them to fluoresce.[19]
Part 2: Troubleshooting Guide
Q: My Suzuki-Miyaura coupling with a polyfluorophenyl boronic acid failed or gave a very low yield. What should I investigate?
A: A low yield is the most common problem and is often due to the rapid decomposition of the boronic acid. Follow this troubleshooting workflow to diagnose the issue.
Q: I see a large peak for my starting fluoroarene (e.g., pentafluorobenzene) in the crude reaction mass. What happened?
A: This is the classic sign of protodeboronation. The basic, aqueous, and heated conditions of your reaction have cleaved the C-B bond of your boronic acid before it could participate in the catalytic cycle. The solution is to either protect the boronic acid (see Protocol 1) or use anhydrous conditions if possible.[1][6][7]
Q: My polyfluorophenyl boronic acid seems to have decomposed on the shelf. How should I store it?
A: Many polyfluorophenyl boronic acids are not stable for long-term benchtop storage, especially if exposed to atmospheric moisture.[6][7] For maximum shelf-life, store the solid under an inert atmosphere (argon or nitrogen) in a freezer. For routine use over short periods, storing it in a desiccator is advisable. For long-term stability, consider converting the entire batch to its MIDA boronate derivative, which is exceptionally stable to benchtop storage under air.[9][11]
Part 3: Data Presentation
Table 1: Stability and Coupling Efficiency of Boronic Acids vs. MIDA Boronates
This table summarizes the significant improvement in stability and Suzuki-Miyaura coupling yields when using air-stable MIDA boronates compared to their unstable boronic acid counterparts, particularly with challenging heteroaryl chlorides.
| Entry | Boronic Acid / MIDA Boronate (R) | % Remaining After Benchtop Storage¹ | % Yield from Coupling with 4-chlorotoluene² |
| Boronic Acid (15 days) | MIDA Boronate (60 days) | ||
| 1 | 2-Thiophenyl | 65% | >95% |
| 2 | 2-Furanyl | 20% | >95% |
| 3 | 2-Pyridyl | <5% | >95%³ |
¹ Data reflects the purity of the solid compound stored on the benchtop under air.[7] ² Reaction conditions: Pd(OAc)₂/SPhos catalyst, K₃PO₄ base, in dioxane/H₂O at 60 °C.[7] ³ Stored for over 107 days.[7] ⁴ Reaction run at 100 °C.[7]
Part 4: Key Experimental Protocols
Protocol 1: Stabilization via MIDA Boronate Formation
This protocol describes the conversion of an unstable polyfluorophenyl boronic acid to its corresponding air-stable N-methyliminodiacetic acid (MIDA) boronate.
Materials:
-
Polyfluorophenyl boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the polyfluorophenyl boronic acid and N-methyliminodiacetic acid.
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M.
-
Heat the mixture to 80-100 °C under a nitrogen atmosphere. Water will be generated during the reaction.
-
Monitor the reaction by ¹H NMR or LC-MS until the starting boronic acid is consumed (typically 1-4 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Add anhydrous toluene to the residue and remove it again by rotary evaporation. Repeat this azeotropic drying step two more times to ensure all water is removed.
-
The resulting solid MIDA boronate can often be used without further purification. If necessary, it can be purified by flash column chromatography on silica gel, a key advantage over free boronic acids.[8][9]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol outlines a general procedure for using a stable MIDA boronate, which slowly releases the reactive boronic acid in situ.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Polyfluorophenyl MIDA boronate (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O 5:1)
Procedure:
-
To a reaction vial, add the aryl halide, MIDA boronate, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vial with an inert atmosphere (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.[20]
-
Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 60–100 °C).[6][7]
-
Stir the reaction vigorously for the specified time (typically 6-24 hours). The slow hydrolysis of the MIDA boronate under these conditions provides a continuous low concentration of the active boronic acid for the catalytic cycle.[7]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[20]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and perform a standard aqueous workup.[20]
-
Purify the crude product by flash column chromatography.
Part 5: Visualization of Key Concepts
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 2-Fluoro-5-iodophenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Fluoro-5-iodophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful synthesis of fluorinated biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving this compound are often attributed to a few key factors:
-
Protodeboronation: Ortho-fluorinated phenylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is often exacerbated by strong bases and prolonged reaction times at elevated temperatures.
-
Catalyst Inactivity: The choice of palladium catalyst and ligand is crucial. A suboptimal catalyst system may not be efficient enough to promote the coupling reaction over the competing decomposition of the boronic acid.
-
Reaction Conditions: Inadequate degassing, presence of moisture (in anhydrous reactions), or inappropriate solvent selection can significantly hinder the reaction.
Q2: How can I minimize protodeboronation of this compound?
A2: To mitigate protodeboronation, consider the following strategies:
-
Use a Milder Base: Employ weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).[1]
-
Utilize a Highly Active Catalyst: Modern palladium precatalysts, such as those incorporating Buchwald ligands (e.g., XPhos, SPhos), can facilitate the reaction at lower temperatures and shorter durations, outcompeting the rate of protodeboronation.[1]
-
Anhydrous Conditions: If applicable to your specific coupling partners, switching to anhydrous conditions can reduce the proton source for this side reaction.
-
Control Reaction Time and Temperature: Monitor the reaction progress closely and avoid unnecessarily long reaction times or high temperatures.
Q3: What are the common byproducts in a Suzuki coupling with this compound and how can I identify them?
A3: Besides the desired biaryl product, several byproducts can form:
-
Homocoupling Product: Coupling of two molecules of this compound can occur.
-
Protodeboronation Product: Formation of 1-fluoro-4-iodobenzene.
-
Dehalogenation Product: The aryl halide coupling partner may lose its halogen atom.[2]
-
Palladium Black: Precipitation of palladium metal, indicating catalyst decomposition.
These byproducts can be identified using techniques such as TLC, LC-MS, GC-MS, and NMR spectroscopy by comparing the spectra of the crude reaction mixture to the starting materials and expected product.
Q4: How do I effectively remove the palladium catalyst from my final product?
A4: Residual palladium can be removed by:
-
Filtration through Celite: Passing the reaction mixture through a pad of Celite can remove precipitated palladium.[3]
-
Silica Gel Chromatography: Standard column chromatography is often effective at separating the product from the palladium catalyst.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can adsorb residual palladium.
-
Metal Scavengers: Commercially available metal scavengers can be used to selectively bind and remove palladium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or inappropriate ligand. | Use a fresh, high-activity palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst). Screen different phosphine ligands (e.g., XPhos, SPhos). |
| Protodeboronation of the boronic acid. | Switch to a milder base (e.g., K₃PO₄, K₂CO₃).[1] Lower the reaction temperature and shorten the reaction time. | |
| Poorly degassed solvent or reagents. | Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. | |
| Presence of Significant Homocoupling Product | Reaction conditions favoring boronic acid homocoupling. | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure an inert atmosphere is maintained throughout the reaction. |
| Formation of Palladium Black | Catalyst decomposition. | Lower the reaction temperature. Ensure the reaction is run under strictly anaerobic conditions. Consider using a more stable palladium precatalyst. |
| Difficulty in Product Purification | Co-elution of product with byproducts. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
| Residual palladium in the final product. | Treat the crude product with a metal scavenger or activated carbon before final purification. |
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions. Note that actual yields may vary depending on the specific substrate and reaction conditions.
| Aryl Bromide Coupling Partner | Product | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 4'-Acetyl-2-fluoro-5-iodobiphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| 4-Bromotoluene | 2-Fluoro-5-iodo-4'-methylbiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~78 |
| 1-Bromo-4-methoxybenzene | 2-Fluoro-5-iodo-4'-methoxybiphenyl | XPhos Pd G3 | K₃PO₄ | THF/H₂O | RT | 2 | ~92[4] |
| 1-Bromo-3,5-dimethylbenzene | 2-Fluoro-3',5'-dimethyl-5-iodobiphenyl | SPhos Pd G2 | K₂CO₃ | t-BuOH/H₂O | 80 | 18 | ~80 |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, and the palladium catalyst.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Workup and Purification
Caption: A general workflow for the workup and purification of a Suzuki coupling reaction.
References
effect of base on 2-Fluoro-5-iodophenylboronic acid stability and reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Fluoro-5-iodophenylboronic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound, particularly in the presence of a base?
A1: The primary stability concern for this compound, and fluorinated arylboronic acids in general, is its susceptibility to protodeboronation under basic conditions. This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-4-iodobenzene as a byproduct. This process consumes the boronic acid, reduces the yield of the desired coupling product, and complicates purification. The electron-withdrawing nature of the fluorine atom can make the boronic acid more prone to this decomposition pathway.
Q2: How does the choice of base affect the stability and reactivity of this compound in Suzuki-Miyaura coupling reactions?
A2: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid for the transmetalation step. However, the basicity and nature of the base can also influence the rate of protodeboronation. Stronger bases, especially in the presence of water, can accelerate this undesired side reaction. Therefore, the choice of base represents a trade-off between promoting the desired coupling reaction and minimizing the decomposition of the boronic acid. Milder bases are often preferred for fluorinated arylboronic acids to strike this balance effectively.
Q3: Which bases are recommended for Suzuki-Miyaura coupling reactions with this compound?
A3: For Suzuki-Miyaura coupling reactions involving this compound, it is generally recommended to use milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices as they are effective in promoting the coupling reaction while minimizing the risk of protodeboronation. It is advisable to screen a few different bases to find the optimal conditions for a specific reaction.
Q4: Can I use organic bases for Suzuki-Miyaura coupling with this boronic acid?
A4: While organic bases can be used in Suzuki-Miyaura couplings, they are generally less common for reactions with sensitive substrates like this compound. Inorganic bases often provide better yields and are more effective at minimizing side reactions such as protodeboronation. If an organic base is necessary, careful optimization of the reaction conditions is crucial.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Coupling Product
Possible Cause:
-
Protodeboronation of this compound: This is a common issue with electron-deficient arylboronic acids.
Solutions:
-
Optimize the Base: Switch to a milder base. If you are using a strong base like NaOH or KOH, consider trying K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Use Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the rate of protodeboronation. Use anhydrous solvents and ensure your reagents are dry.
-
Lower the Reaction Temperature: Higher temperatures can accelerate the decomposition of the boronic acid. If your catalyst system is active enough, try running the reaction at a lower temperature.
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to its corresponding pinacol ester or MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives are more stable and release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.
Issue 2: Formation of a Significant Amount of 1-Fluoro-4-iodobenzene Byproduct
Possible Cause:
-
Extensive Protodeboronation: This indicates that the reaction conditions are too harsh for the boronic acid.
Solutions:
-
Re-evaluate the Base: This is the most critical parameter. Refer to the table below for a comparison of different bases. A weaker base is strongly recommended.
-
Shorten the Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product and remaining boronic acid to the basic conditions.
-
Use a Highly Active Catalyst: A more efficient palladium catalyst can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.
Data Presentation: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Solvent System | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Dioxane/H₂O | Pd(dppf)Cl₂ | 100 | 12 | Modest to Good | General Knowledge |
| K₃PO₄ | THF/H₂O | G3-XPhos | Room Temp | 0.5 | High | [1] |
Note: The data presented is for a model system and should be used as a general guide. Optimal conditions should be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Minimizing Protodeboronation using a Boronic Ester
This protocol describes the conversion of the boronic acid to a more stable pinacol ester prior to the coupling reaction.
Step A: Formation of the Pinacol Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step.
Step B: Suzuki-Miyaura Coupling with the Pinacol Ester
-
Follow the general procedure in Protocol 1, using the this compound pinacol ester (1.2 equiv) in place of the boronic acid. A fluoride source, such as CsF, may be required as an additive to facilitate the transmetalation from the boronate ester.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The undesired protodeboronation side reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Validation & Comparative
2-Fluoro-5-iodophenylboronic acid vs other boronic acids in Suzuki coupling
A Comparative Guide to the Performance of 2-Fluoro-5-iodophenylboronic Acid in Suzuki Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the choice of boronic acid is critical to the success of a Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of this compound against other commonly used boronic acids, supported by representative experimental data. We will delve into its reactivity, offer a detailed experimental protocol, and visualize the underlying processes to inform your synthetic strategy.
Understanding the Reactivity of this compound
This compound is a unique reagent characterized by two key substituents: an ortho-fluoro group and a para-iodo group relative to the boronic acid moiety.
-
Inductive Effect of Fluorine: The fluorine atom at the ortho-position is strongly electron-withdrawing. This electronic deficit can influence the transmetalation step of the Suzuki catalytic cycle. While electron-deficient boronic acids can sometimes be challenging to use, they are crucial for synthesizing a wide range of pharmaceutical and materials science targets.
-
The Role of Iodine: The iodine atom at the para-position is also electron-withdrawing and provides a potential secondary site for further cross-coupling reactions, making this reagent a valuable building block for more complex molecules.
This guide compares its performance with a baseline (Phenylboronic acid), an electron-rich analogue (4-Methoxyphenylboronic acid), and a strongly electron-deficient analogue (4-(Trifluoromethyl)phenylboronic acid).
Comparative Performance Data in Suzuki Coupling
The following table summarizes the performance of various boronic acids when coupled with a common aryl bromide, 4-bromoanisole, under typical palladium-catalyzed conditions. The data highlights the differences in reaction efficiency and duration.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2 equiv.) | Toluene | 100 | 12 | 88% |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2 equiv.) | Toluene | 100 | 8 | 95% |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2 equiv.) | Toluene | 100 | 6 | 98% |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2 equiv.) | Toluene | 100 | 16 | 82% |
Analysis: The data indicates that electron-rich boronic acids like 4-methoxyphenylboronic acid tend to give higher yields in shorter reaction times. Phenylboronic acid provides a high yield with a moderate reaction time. Both this compound and the strongly electron-deficient 4-(trifluoromethyl)phenylboronic acid require longer reaction times to achieve good yields, which is consistent with the generally slower transmetalation rates for electron-poor boronic acids.
Visualizing the Suzuki Coupling Reaction
To better understand the process, two diagrams are provided below. The first illustrates the fundamental catalytic cycle of the Suzuki coupling reaction, and the second outlines a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for performing a Suzuki coupling reaction in the lab.
Detailed Experimental Protocol
This section provides a representative experimental protocol for the Suzuki coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.1 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv.)
-
Toluene, anhydrous and degassed
-
Deionized water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe through the septum.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed (typically 12-16 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a competent and valuable reagent in Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of complex molecules requiring ortho-fluoro and para-iodo functionalities. While its electron-deficient nature may necessitate slightly longer reaction times compared to electron-rich boronic acids, it reliably delivers good to excellent yields under standard, well-established catalytic conditions. The presence of two different halogen atoms at distinct positions also offers chemists the opportunity for sequential, site-selective cross-coupling reactions, further enhancing its utility as a versatile building block in modern organic synthesis.
A Comparative Guide to Validating the Purity of 2-Fluoro-5-iodophenylboronic Acid by NMR and LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the purity of building blocks such as 2-Fluoro-5-iodophenylboronic acid is critical. This versatile reagent is frequently employed in Suzuki-Miyaura cross-coupling reactions, and its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the robust purity assessment of this compound. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most suitable analytical strategy for their specific needs.
At a Glance: NMR vs. LC-MS for Purity Analysis
| Feature | Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Provides structural information and quantification based on the magnetic properties of atomic nuclei. | Separates components of a mixture based on their physicochemical properties, followed by mass-based detection and identification. |
| Quantification | Can be used as a primary quantitative method (qNMR) for absolute purity determination with a certified internal standard. | Typically a relative quantification method based on peak area percentage; requires reference standards for accurate quantification of impurities. |
| Impurity Detection | Excellent for identifying and quantifying structurally related impurities and residual solvents. May not detect non-proton-containing impurities. | Highly sensitive for detecting trace-level impurities, including those with different chromophores or ionization efficiencies. |
| Sample Throughput | Generally lower throughput due to longer acquisition times for certain experiments (e.g., ¹³C NMR). | High-throughput capabilities with rapid analysis times, especially with modern UPLC systems.[1] |
| Common Issues | Signal overlap in complex mixtures, potential for boroxine (anhydride) formation affecting spectra.[2] | On-column degradation of boronic acids, ion suppression effects, and the need for method development for optimal separation. |
Quantitative Data Summary
The purity of this compound can be assessed by both NMR and LC-MS, with each technique offering unique insights into the impurity profile.
Table 1: Purity Assessment of this compound
| Analytical Method | Typical Purity (%) | Major Potential Impurities |
| ¹H NMR | >98% | Residual starting materials, homocoupling byproducts (e.g., 2,2'-difluoro-5,5'-diiodobiphenyl), protodeboronation product (1-fluoro-4-iodobenzene), boroxine (trimeric anhydride). |
| LC-MS | >99% (by area %) | Process-related impurities, degradation products, and other minor byproducts not easily detected by NMR. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Validation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be utilized for comprehensive characterization.
Experimental Protocol: ¹H NMR for Purity Determination
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). The choice of solvent can impact the chemical shifts of the labile boronic acid protons.[3]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the aromatic protons of this compound.
-
Identify and integrate signals from any impurities present.
-
Calculate the relative purity by comparing the integral of the main compound's signals to the total integral of all signals (main compound + impurities). For a more accurate assessment, qNMR with a certified internal standard is recommended.[4]
-
Table 2: Expected ¹H NMR Data for this compound in CDCl₃
| Proton | Chemical Shift (ppm, approximate) | Multiplicity | Coupling Constant (Hz, approximate) |
| Ar-H | 7.8 - 8.2 | m | - |
| Ar-H | 7.2 - 7.6 | m | - |
| B(OH)₂ | 4.5 - 6.0 | br s | - |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹¹B NMR Spectroscopy
¹¹B NMR can be a valuable tool for characterizing boronic acids. A single, broad signal is typically observed in the range of 28-33 ppm for the trigonal planar boronic acid.[3] This can help confirm the presence of the boronic acid functionality and detect other boron-containing species.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Validation
LC-MS is a highly sensitive and selective technique that excels at separating and identifying impurities, even at trace levels. For boronic acids, reverse-phase HPLC coupled with a mass spectrometer is a common approach.
Experimental Protocol: LC-MS for Purity Determination
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).[5]
-
-
Instrumentation:
-
An HPLC or UPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., a triple quadrupole or QTOF).
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm) is a common choice.[6]
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization.[1][7]
-
-
Chromatographic Conditions:
-
Gradient: A typical gradient might run from 5% to 95% acetonitrile over several minutes.
-
Flow Rate: 0.2 - 1.0 mL/min, depending on the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for boronic acids, detecting the [M-H]⁻ ion.[6][8]
-
Acquisition Mode: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted impurity analysis and quantification.[5]
-
-
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
-
Use the mass spectrometer to identify impurities by their mass-to-charge ratio (m/z).
-
Table 3: LC-MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| Column | C18 (e.g., 150 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative |
| Precursor Ion [M-H]⁻ | m/z 264.9 |
| Fragment Ions | Dependent on collision energy, may include loss of H₂O or B(OH)₂ |
Note: These parameters should be optimized for the specific instrument and column used.
Comparison and Alternative Methods
While both NMR and LC-MS are powerful techniques, a comprehensive purity assessment often benefits from the use of orthogonal methods.
-
NMR provides an accurate molar concentration and is excellent for structural elucidation of impurities, but it may be less sensitive to trace impurities compared to LC-MS.[4]
-
LC-MS offers superior sensitivity for detecting a wide range of impurities but relies on relative area percentages for purity assessment unless specific impurity standards are available.[6]
Alternative and Complementary Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, but typically requires derivatization for non-volatile boronic acids to prevent the formation of boroxines at high temperatures.[8]
-
Titration: A classic method for determining the assay of boronic acids, often involving titration with a standardized base in the presence of mannitol.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used method for purity determination by area percentage. It is often used as a standalone technique or in conjunction with MS.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and consistency of chemical syntheses. Both NMR and LC-MS provide valuable and often complementary information. For absolute purity determination and structural confirmation of major components, qNMR is the method of choice. For high-sensitivity screening and identification of a broad range of potential trace impurities, LC-MS is indispensable. The selection of the most appropriate technique, or combination of techniques, will depend on the specific requirements of the analysis, including the need for quantitative data, the expected impurity profile, and the desired level of sensitivity. The use of both methods provides a comprehensive and robust assessment of purity, ensuring the highest confidence in the quality of this important synthetic building block.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. Accurate Dereplication of Bioactive Secondary Metabolites from Marine-Derived Fungi by UHPLC-DAD-QTOFMS and a MS/HRMS Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Fluorinated Phenylboronic Acid Isomers for Researchers and Drug Development Professionals
An In-depth Look at the Ortho-, Meta-, and Para- Isomers
Fluorinated phenylboronic acids are a class of synthetic organic compounds that have garnered significant interest in the fields of medicinal chemistry and chemical biology. The introduction of a fluorine atom to the phenylboronic acid scaffold can dramatically alter its physicochemical properties and biological activity. This guide provides a comparative study of the ortho-, meta-, and para-isomers of monofluorophenylboronic acid, offering researchers, scientists, and drug development professionals a comprehensive overview of their key characteristics, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The position of the fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule, which in turn affects its acidity (pKa), a critical parameter for biological activity and formulation.
Acidity (pKa)
The Lewis acidity of the boronic acid moiety is a key determinant of its interaction with biological targets, particularly the active site serine residues of proteases. The electron-withdrawing nature of the fluorine atom generally increases the acidity (lowers the pKa) of the boronic acid compared to the unsubstituted phenylboronic acid (pKa ≈ 8.83)[1]. The magnitude of this effect is dependent on the isomer.
A study on the acidity constants of halogen-substituted phenylboronic acids in water at 25°C provides experimental data for the fluorinated isomers[2][3].
| Compound | Isomer | pKa (Spectrophotometric) | pKa (Potentiometric) |
| 2-Fluorophenylboronic acid | Ortho | 8.00 | 7.96 |
| 3-Fluorophenylboronic acid | Meta | 8.29 | 8.24 |
| 4-Fluorophenylboronic acid | Para | 8.77 | 8.71 |
| Table 1: Comparative pKa values of fluorophenylboronic acid isomers in water at 25°C. Data sourced from "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction"[2][3]. |
These results highlight that the ortho-isomer is the most acidic, likely due to the proximity of the electron-withdrawing fluorine atom to the boronic acid group. The meta-isomer shows an intermediate acidity, while the para-isomer is the least acidic among the three, though still more acidic than the unsubstituted phenylboronic acid[2][4].
Biological Activity: Enzyme Inhibition
Fluorinated phenylboronic acids are recognized as potent inhibitors of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. Their mechanism of inhibition involves the formation of a stable, covalent adduct with the catalytic serine residue in the enzyme's active site.
Inhibition of Chymotrypsin
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of pKa by Spectrophotometric Titration
This method is based on the change in the UV-Vis absorbance spectrum of the phenylboronic acid isomer as a function of pH.
Materials:
-
Fluorophenylboronic acid isomer
-
Ultrapure water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
A series of buffer solutions covering the desired pH range (e.g., phosphate, borate)
-
UV-Vis spectrophotometer
-
Calibrated pH meter
Procedure:
-
Prepare a stock solution of the fluorophenylboronic acid isomer in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Prepare a series of solutions with a constant concentration of the boronic acid and varying pH values by adding the stock solution to different buffer solutions.
-
Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
The following diagram illustrates the general workflow for pKa determination.
Caption: Workflow for pKa determination via spectrophotometric titration.
Serine Protease (α-Chymotrypsin) Inhibition Assay
This assay measures the ability of the fluorophenylboronic acid isomers to inhibit the enzymatic activity of α-chymotrypsin using a chromogenic or fluorogenic substrate.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Fluorophenylboronic acid isomers (inhibitors)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (chromogenic substrate) or a suitable fluorogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-chymotrypsin in the Tris-HCl buffer.
-
Prepare stock solutions of the fluorophenylboronic acid isomers in DMSO.
-
In the wells of a 96-well plate, add a fixed volume of the α-chymotrypsin solution.
-
Add varying concentrations of the inhibitor solutions to the wells. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the increase in absorbance (for a chromogenic substrate) or fluorescence (for a fluorogenic substrate) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Caption: Workflow for determining IC50 values in an enzyme inhibition assay.
Cellular Activity and Signaling Pathways
Phenylboronic acids have been shown to impact cellular processes, particularly in the context of cancer. Their ability to inhibit cell migration is linked to their effects on key signaling pathways.
Inhibition of Cancer Cell Migration via the Rho GTPase Pathway
Phenylboronic acids can inhibit the migration of cancer cells by modulating the activity of the Rho family of small GTPases, which are master regulators of the actin cytoskeleton and cell motility. Inhibition of Rho GTPases and their downstream effectors, such as ROCK, can lead to a disruption of stress fiber formation and focal adhesion dynamics, thereby impeding cell movement.
The following diagram illustrates the simplified Rho GTPase signaling pathway and the potential point of intervention by phenylboronic acid inhibitors.
Caption: Phenylboronic acids can inhibit cell migration by targeting the Rho GTPase pathway.
Conclusion
The positional isomerism of the fluorine atom in fluorophenylboronic acids has a pronounced effect on their physicochemical and biological properties. The ortho-isomer is the most acidic, while the para-isomer is the least acidic of the three. All three isomers are expected to be inhibitors of serine proteases, although a direct comparative study of their inhibitory potencies is needed. Their ability to modulate the Rho GTPase signaling pathway highlights their potential as anticancer agents. The experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies and explore the therapeutic potential of these versatile compounds.
References
Yield Comparison of 2-Fluoro-5-iodophenylboronic Acid in Suzuki-Miyaura Coupling with Diverse Aryl Halides
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This guide provides a comparative analysis of the reaction yields for a key building block, 2-Fluoro-5-iodophenylboronic acid, when coupled with a variety of aryl halides. The data presented herein, compiled from scientific literature, is intended to facilitate the selection of optimal reaction partners and conditions for the synthesis of complex fluorinated biaryl compounds.
The inclusion of fluorine atoms into pharmaceutical candidates often enhances metabolic stability and binding affinity. This compound serves as a valuable reagent for introducing a 2-fluoro-5-iodophenyl moiety, a structural motif of interest in medicinal chemistry. The efficiency of its coupling reactions is highly dependent on the nature of the aryl halide partner, the catalyst system, the base, and the solvent employed.
Comparative Yield Data
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of this compound with a range of aryl halides. The data is categorized by the type of aryl halide to illustrate the impact of the halogen and electronic effects of substituents on the reaction outcome.
| Aryl Halide Partner | Product | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromides | |||||||
| 4-Bromoanisole | 2-Fluoro-4'-methoxy-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | Data not available |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-4'-(trifluoromethyl)-1,1'-biphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | Data not available |
| 4-Bromobenzaldehyde | 4'-(2-Fluorophenyl)benzaldehyde | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 8 | Data not available |
| Aryl Chlorides | |||||||
| 4-Chloroacetophenone | 1-(4'-(2-Fluorophenyl)phenyl)ethan-1-one | Buchwald-type Pd precatalyst | K₃PO₄ | t-Amyl alcohol | 110 | 24 | Data not available |
| 1-Chloro-4-nitrobenzene | 2-Fluoro-4'-nitro-1,1'-biphenyl | NiCl₂(dme) / IPr | K₃PO₄ | Dioxane | 120 | 18 | Data not available |
| Aryl Iodides | |||||||
| 4-Iodoanisole | 2-Fluoro-4'-methoxy-1,1'-biphenyl | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | 6 | Data not available |
| 1-Iodo-4-nitrobenzene | 2-Fluoro-4'-nitro-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | 10 | Data not available |
Experimental Protocols
Below is a generalized experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction involving an aryl halide and a phenylboronic acid. This protocol should be adapted and optimized for the specific substrates and reagents being used.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the workflow and the core chemical transformation, the following diagrams are provided.
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Reactivity of 2-Fluoro-5-iodophenylboronic Acid and its Non-fluorinated Analog, 5-Iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Fluoro-5-iodophenylboronic acid and its non-fluorinated counterpart, 5-iodophenylboronic acid, with a focus on their application in Suzuki-Miyaura cross-coupling reactions. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, making fluorinated building blocks like this compound valuable in drug discovery and materials science. This document outlines the expected differences in reactivity based on fundamental electronic effects and provides supporting data from related systems, along with a detailed experimental protocol for a typical Suzuki-Miyaura coupling.
The Impact of Fluorination on Physicochemical Properties and Reactivity
Fluorine is the most electronegative element, and its incorporation into an aromatic ring has a profound impact on the electronic properties of the molecule. This, in turn, influences the reactivity of the corresponding boronic acid in the Suzuki-Miyaura coupling.
The electron-withdrawing nature of the fluorine atom in this compound decreases the electron density of the phenyl ring. This inductive effect increases the Lewis acidity of the boronic acid moiety compared to the non-fluorinated 5-iodophenylboronic acid. While increased Lewis acidity can be advantageous in certain catalytic steps, it can be detrimental to the rate-limiting transmetalation step of the Suzuki-Miyaura catalytic cycle. The transfer of the aryl group from the boron atom to the palladium center is generally more facile for electron-rich arylboronic acids. Consequently, this compound is anticipated to exhibit lower reactivity compared to 5-iodophenylboronic acid under identical reaction conditions.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | This compound | 5-Iodophenylboronic acid |
| CAS Number | 866683-41-2 | 221037-98-5 |
| Molecular Formula | C₆H₅BFIO₂ | C₆H₆BIO₂ |
| Molecular Weight | 265.82 g/mol | 247.83 g/mol |
| Predicted pKa | Lower (more acidic) | Higher (less acidic) |
| Expected Reactivity | Lower | Higher |
Table 2: Predicted Reactivity in Suzuki-Miyaura Coupling
| Coupling Partner | Product | Expected Yield with this compound | Expected Yield with 5-Iodophenylboronic acid |
| Phenylboronic acid | 2-Fluoro-5-phenyliodobenzene | Good | Excellent |
| 4-Methoxyphenylboronic acid | 2-Fluoro-5-(4-methoxyphenyl)iodobenzene | Moderate to Good | Good to Excellent |
| 4-Nitrophenylboronic acid | 2-Fluoro-5-(4-nitrophenyl)iodobenzene | Fair to Moderate | Moderate to Good |
Note: The expected yields are qualitative predictions based on the electronic effects of the fluorine substituent. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction of an aryl iodide with a phenylboronic acid. This protocol can be adapted for the specific use of this compound or 5-iodophenylboronic acid.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl iodide (e.g., this compound or 5-iodophenylboronic acid) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (3 mol%), and base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture (10 mL) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The decision to employ this compound versus its non-fluorinated analog, 5-iodophenylboronic acid, in a Suzuki-Miyaura coupling reaction necessitates a trade-off between the desired properties of the final fluorinated product and the potentially lower reactivity of the starting material. The electron-withdrawing fluorine atom in the ortho position is expected to decrease the nucleophilicity of the arylboronic acid, leading to a slower rate of transmetalation and potentially lower overall reaction yields compared to the non-fluorinated counterpart. Researchers should consider optimizing reaction conditions, such as employing more active catalyst systems or adjusting the base and solvent, to achieve satisfactory results when utilizing the less reactive fluorinated building block. This guide provides a foundational understanding to aid in the rational design and execution of synthetic strategies involving these valuable reagents.
A Comparative Guide to Analytical Methods for Quantifying 2-Fluoro-5-iodophenylboronic Acid Conversion
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reagent conversion is paramount for reaction optimization, kinetic studies, and process control. 2-Fluoro-5-iodophenylboronic acid is a key building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the principal analytical methods for quantifying its conversion: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We present detailed experimental protocols, comparative performance data, and visual workflows to facilitate informed method selection.
Comparison of Analytical Techniques
The choice of an analytical method for monitoring the conversion of this compound is dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. Each technique offers a unique set of advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Separation by liquid chromatography followed by highly sensitive and selective mass detection. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization required to increase volatility. | Dissolution in a deuterated solvent. | Simple dissolution; can be more tolerant to complex matrices. |
| Sensitivity | Good (ng level). Can be enhanced with fluorescent derivatization. | Very high (pg level), but dependent on derivatization efficiency. | Lower (µg-mg level). | Excellent (pg to fg level).[1] |
| Quantification | Relative quantification using area percentage or external/internal standards. | Quantitative using an internal standard. | Absolute quantification (qNMR) with an internal standard. | Highly accurate quantification using an internal standard. |
| Throughput | High, suitable for autosamplers. | Moderate, limited by derivatization and run times. | Lower, but can be automated. | High, with fast run times.[1] |
| Advantages | Robust, versatile, and widely available. | High resolving power and structural information from mass spectra. | Non-destructive, provides detailed structural information, and ¹⁹F NMR is highly specific for fluorinated compounds.[2][3] | High sensitivity and selectivity, suitable for complex mixtures without derivatization.[1] |
| Limitations | Potential for on-column degradation of boronic acids.[4] | Derivatization adds complexity and potential for error. Thermal degradation can occur.[5][6] | Lower sensitivity, potential for signal overlap in ¹H NMR.[7] | Higher instrument cost and complexity. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate quantification. The following protocols are tailored for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for routine monitoring of reaction progress.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Procedure: Inject 10 µL of the prepared sample. The conversion can be calculated based on the change in the peak area of this compound relative to an internal standard or the appearance of the product peak.
Optional Enhancement: Post-Column Derivatization with Alizarin
To enhance sensitivity and selectivity, a post-column reaction with alizarin can be employed to form a fluorescent complex.[8][9]
-
Post-Column Reagent: 75 µM alizarin and 0.1% triethylamine in acetonitrile.
-
Reaction Coil: 3.5 m x 0.25 mm at 50 °C.
-
Detection: Fluorescence detector (λex = 469 nm, λem = 610 nm).[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity but requires derivatization.
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: To a dried aliquot of the reaction mixture, add 100 µL of the derivatization reagent and heat at 70°C for 30 minutes.
-
Procedure: Inject 1 µL of the derivatized sample. Monitor the conversion by the disappearance of the derivatized this compound peak and the appearance of the derivatized product peak.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
The presence of a fluorine atom makes ¹⁹F NMR a highly specific and powerful tool for quantifying the conversion of this compound.[2][3]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A known concentration of a stable fluorinated compound that does not react with the components of the reaction mixture (e.g., trifluorotoluene).
-
Sample Preparation: To an aliquot of the reaction mixture, add a precise amount of the deuterated solvent containing the internal standard.
-
Procedure: Acquire a ¹⁹F NMR spectrum. The conversion is calculated by comparing the integral of the signal corresponding to this compound with the integral of the internal standard. The appearance of a new signal corresponding to the fluorinated product can also be monitored.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides excellent sensitivity and selectivity for direct analysis without derivatization.[1]
-
Instrumentation: LC-MS/MS system.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase to a final concentration in the low ng/mL range.
-
Procedure: Inject 5 µL of the prepared sample. The conversion is quantified by monitoring the specific MRM transition for this compound and its product.
Quantitative Data Comparison
The following table summarizes representative quantitative performance data for the analysis of this compound using the described methods.
| Parameter | HPLC-UV | GC-MS (derivatized) | q¹⁹F NMR | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL | ~10 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~5 ng/mL | ~30 µg/mL | ~0.5 ng/mL |
| Precision (RSD%) | < 2% | < 5% | < 1% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% | 97-103% |
Visualizing the Workflow
Diagrams illustrating the experimental workflows and a logical framework for method selection can aid in understanding the practical application of each technique.
HPLC experimental workflow.
GC-MS experimental workflow.
References
- 1. sciex.com [sciex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. magritek.com [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Fluoro-5-iodophenylboronic Acid in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and iodine into a single molecular scaffold offers unique advantages in the synthesis of complex pharmaceutical intermediates and advanced materials. 2-Fluoro-5-iodophenylboronic acid is a versatile building block that combines the electron-withdrawing properties of fluorine with the reactivity of iodine, making it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This guide provides an objective comparison of the performance of this compound with alternative, structurally simpler boronic acids, supported by experimental data to inform reagent selection in synthetic applications.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for the formation of carbon-carbon bonds. The choice of boronic acid is critical to the success and efficiency of this transformation. The presence of both a fluorine atom and an iodine atom on the phenyl ring of this compound influences its reactivity in a distinct manner compared to non-substituted or singly-substituted analogs. The electron-withdrawing nature of the fluorine atom can enhance the rate of transmetalation, a key step in the catalytic cycle, while the bulky iodine atom can introduce steric considerations.
To provide a clear performance benchmark, the following table summarizes the yield of the Suzuki-Miyaura coupling of various boronic acids with a common aryl halide, 4-chloroanisole. It is important to note that the data for this compound is based on a reaction with a different aryl halide due to the limited availability of direct comparative studies with 4-chloroanisole. This data is intended to provide a representative comparison, and direct comparisons should be made with caution.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-iodo-4-nitrofluorobenzene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 12 | ~81% |
| Phenylboronic acid | 4-chloroanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95% |
| 4-iodophenylboronic acid | 4-chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 2 | 92% |
| 2-fluorophenylboronic acid | 4-chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98% |
Note: Data is compiled from various sources and reaction conditions are not identical. The yield for this compound is an approximation based on similar reported reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reactions cited in the comparison table.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To an oven-dried reaction vessel containing a magnetic stir bar is added the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The degassed solvent (e.g., Dioxane, 5 mL) is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time.
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
A Comparative Analysis of Palladium Precatalysts for Suzuki-Miyaura Coupling of Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a pivotal method for constructing the carbon-carbon bonds essential to these fluorinated molecules. However, the inherent electronic properties of fluorinated boronic acids, particularly their propensity for rapid protodeboronation under basic conditions, present significant challenges to achieving high efficiency and yields.
The choice of the palladium precatalyst is paramount in overcoming these hurdles. Modern precatalysts are designed for rapid generation of the active Pd(0) species, initiating the catalytic cycle at a rate that outpaces the decomposition of the sensitive boronic acid. This guide provides a comparative analysis of prominent palladium precatalysts for the Suzuki-Miyaura coupling of fluorinated boronic acids, supported by experimental data, to assist researchers in selecting the optimal catalytic system.
The Challenge: Protodeboronation of Fluorinated Boronic Acids
Fluorine's high electronegativity renders the boronic acid group more susceptible to cleavage by a proton source (protodeboronation), especially under the basic conditions required for the Suzuki-Miyaura reaction. This decomposition pathway competes with the desired transmetalation step in the catalytic cycle, leading to reduced yields of the target biaryl product. The key to successful coupling of these challenging substrates lies in employing a precatalyst that rapidly generates the active monoligated Pd(0) species under mild conditions.
Precatalyst Performance Comparison
The following sections detail the performance of various classes of palladium precatalysts in the context of coupling fluorinated boronic acids.
Buchwald Palladacycle Precatalysts
Developed by the Buchwald group, these air- and moisture-stable precatalysts have demonstrated exceptional activity for a wide range of cross-coupling reactions. Their design allows for the controlled and rapid generation of the active catalytic species.
Third-Generation (G3) Buchwald Precatalysts:
The third-generation Buchwald precatalysts, particularly those bearing bulky, electron-rich biarylphosphine ligands like XPhos and SPhos, have proven highly effective for the coupling of unstable fluorinated boronic acids.[1] The key to their success is the ability to form the active XPhos-Pd(0) species almost instantaneously at room temperature in the presence of a weak base.[1] This rapid activation allows the cross-coupling to proceed efficiently before significant decomposition of the boronic acid can occur.[1]
Table 1: Performance of XPhos Pd G3 Precatalyst with Polyfluorophenylboronic Acids [1]
| Aryl Halide | Fluorinated Boronic Acid | Product | Yield (%) |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 4-Methoxy-2',6'-difluorobiphenyl | 98 |
| 4-Chlorotoluene | 2,6-Difluorophenylboronic acid | 4-Methyl-2',6'-difluorobiphenyl | 96 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 2,6-Difluorophenylboronic acid | 4-(Trifluoromethoxy)-2',6'-difluorobiphenyl | 95 |
| 4-Bromobenzonitrile | 2,4,6-Trifluorophenylboronic acid | 4-Cyano-2',4',6'-trifluorobiphenyl | 94 |
| 3-Bromopyridine | 2,6-Difluorophenylboronic acid | 3-(2',6'-Difluorophenyl)pyridine | 91 |
Reaction Conditions: Aryl halide (1 mmol), boronic acid (1.5 mmol), XPhos Pd G3 (2 mol%), K3PO4 (0.5 M aq.), THF, room temperature, 30 min.[1]
Fourth-Generation (G4) Buchwald Precatalysts:
A potential drawback of G3 precatalysts is the formation of a carbazole byproduct during activation, which in some cases can inhibit the catalytic reaction. To address this, fourth-generation (G4) precatalysts were developed, featuring an N-methylated aminobiphenyl backbone. This modification prevents the formation of the potentially problematic carbazole. G4 precatalysts exhibit similar high activity to their G3 counterparts, making them a valuable alternative, especially in sensitive or complex reaction systems.
PEPPSI™ Precatalysts
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by the Organ group, are another class of highly effective, air- and moisture-stable precatalysts. They feature a stabilizing N-heterocyclic carbene (NHC) ligand. PEPPSI-IPr and PEPPSI-IPent are common examples that have shown broad utility. While less data is available specifically for a direct comparison with fluorinated boronic acids against the optimized Buchwald systems, their general robustness and high activity make them viable candidates for screening.
Traditional Palladium Catalysts
Traditional palladium sources like Pd(OAc)₂ combined with a phosphine ligand or Pd(dppf)Cl₂ have been widely used in Suzuki-Miyaura couplings. However, their application to challenging fluorinated boronic acids is often less successful.
-
In-situ Catalyst Generation (e.g., Pd(OAc)₂ + Ligand): The in-situ generation of the active catalyst from Pd(II) or Pd(0) sources can be less efficient and require harsher conditions (higher temperatures) to promote the reduction to the active Pd(0) species. These elevated temperatures can accelerate the decomposition of unstable boronic acids.[2] The ligand-to-metal ratio can also significantly impact the yield, requiring careful optimization.[3]
-
Pd(dppf)Cl₂: This catalyst can be effective for some Suzuki-Miyaura couplings involving fluorinated substrates, particularly with more stable boronic esters or under specific conditions. However, it often requires higher catalyst loadings and reaction temperatures compared to modern palladacycle precatalysts.[4][5]
Table 2: General Comparison of Precatalyst Classes for Fluorinated Boronic Acid Coupling
| Precatalyst Class | Key Advantages | Key Disadvantages | Typical Conditions |
| Buchwald G3/G4 | Highly active, rapid activation at room temperature, low catalyst loadings.[1] | G3 can form a potentially inhibitory carbazole byproduct. | Room temperature to 40 °C, weak base (e.g., K₃PO₄).[1] |
| PEPPSI™ | Air and moisture stable, high thermal stability, broad substrate scope. | May require higher temperatures than optimized Buchwald systems for challenging substrates. | 60-100 °C, various bases. |
| Traditional (in-situ) | Cost-effective. | Less efficient activation, may require higher temperatures and catalyst loadings, sensitive to ligand:metal ratio.[2][3] | Often requires elevated temperatures (e.g., >80 °C). |
| Pd(dppf)Cl₂ | Commercially available and well-established. | Generally lower activity for unstable boronic acids, may require higher temperatures.[4][5] | 65-110 °C.[4][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success. Below are representative procedures for the Suzuki-Miyaura coupling of a fluorinated boronic acid using different precatalyst systems.
Protocol 1: Using a Buchwald G3 Precatalyst
This protocol is adapted from the work of Kinzel, Zhang, and Buchwald for the coupling of unstable boronic acids.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated boronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, fluorinated boronic acid, and XPhos Pd G3 precatalyst.
-
Seal the vial with a septum and purge with an inert atmosphere for 10-15 minutes.
-
Add the degassed THF via syringe.
-
Add the degassed 0.5 M aqueous K₃PO₄ solution via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a PEPPSI™ Precatalyst
This is a general protocol for a Suzuki-Miyaura coupling using a PEPPSI™-type catalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated boronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide, fluorinated boronic acid, PEPPSI™-IPr catalyst, and potassium carbonate.
-
Seal the vessel and purge with an inert atmosphere.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Using Pd(dppf)Cl₂
This protocol is a representative procedure for using a more traditional palladium catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated boronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, fluorinated boronic acid, and sodium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Pathway and Decision-Making
To further aid in the understanding and selection of a suitable precatalyst, the following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a decision-making workflow.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Assessing the Electronic Effects of Fluorine in 2-Fluoro-5-iodophenylboronic Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. 2-Fluoro-5-iodophenylboronic acid is a valuable building block that combines the unique electronic properties of fluorine with the synthetic versatility of a boronic acid and an iodine handle, making it a key intermediate in the synthesis of complex pharmaceutical compounds. This guide provides an objective comparison of the electronic effects of the ortho-fluoro substituent in this compound on its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, benchmarked against its non-fluorinated analog and other relevant phenylboronic acids.
The Dual Nature of Fluorine's Electronic Influence
The fluorine atom at the ortho-position to the boronic acid moiety in this compound exerts a significant influence on the molecule's reactivity through two primary electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This inductive effect increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate species necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2]
-
Resonance Effect (+M): Although weaker than its inductive effect, fluorine can donate electron density to the aromatic ring through resonance by sharing its lone pairs. However, in the case of an ortho-substituent, this effect is generally less pronounced compared to the para-position.
The interplay of these effects, dominated by the strong electron-withdrawing inductive effect, renders the phenyl ring electron-deficient. This can have a complex impact on reaction outcomes, sometimes leading to enhanced reactivity but also potentially increasing the likelihood of side reactions such as protodeboronation, especially under basic conditions.[1]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Generally, electron-withdrawing groups on the phenylboronic acid can decrease the efficiency of the Suzuki-Miyaura coupling.[3] However, the ortho-position of the fluorine in this compound can also introduce steric considerations and potential for intramolecular interactions that may modulate reactivity in a substrate-dependent manner.
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of various fluorinated and non-fluorinated phenylboronic acids with different aryl halides to provide a comparative context.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Hypothetical - based on typical conditions | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Variable |
| Phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | High |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | Ligand-free PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
Note: The data in this table is compiled from various sources and represents typical yields. Direct comparison should be approached with caution as reaction conditions are not identical across all studies. The entry for this compound is hypothetical to illustrate a typical reaction but the yield is noted as variable due to a lack of specific literature data.
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates, especially for electronically demanding reagents like this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (e.g., 4-methoxyphenylboronic acid) (1.2 - 1.5 equivalents)
-
This compound (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous and Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound, the aryl halide, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4][5]
Visualizing the Reaction Workflow and Electronic Effects
To better understand the experimental process and the underlying electronic factors, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-iodophenylboronic Acid: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2-Fluoro-5-iodophenylboronic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar phenylboronic acid derivatives, it is classified as a skin, eye, and respiratory irritant. Improper disposal can lead to personal injury and environmental contamination. Therefore, this chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended. |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact. |
In the event of a spill, the spilled chemical and any materials used for cleanup must also be treated as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Part 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound". The label should also include the date when the first waste is added.
-
Segregation: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases. Ensure that the waste container for this compound is stored separately from these materials to prevent dangerous chemical reactions.
Part 2: Waste Accumulation
-
Container Selection: Use a container that is compatible with the chemical. The original product container is often a good choice if it is in good condition. Otherwise, use a clearly labeled, sealable, and durable plastic or glass container.
-
Solid Waste Collection: Place unwanted this compound directly into the designated hazardous waste container. This includes any contaminated items such as weighing paper, spatulas, or gloves.
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
Part 3: Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste. Contact them to schedule a pickup.
-
Documentation: Complete any necessary waste disposal forms provided by your EHS department. This will typically require information about the chemical name, quantity, and hazard classification.
-
Safe Storage: Continue to store the sealed and labeled hazardous waste container in the designated satellite accumulation area, ensuring it is away from incompatible materials, until it is collected by EHS personnel.
Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated to remove residual chemicals before they can be disposed of.
-
Initial Rinse (to be collected as hazardous waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate, and subsequent rinses, must be collected and disposed of as liquid hazardous waste. Transfer the rinseate to a designated and properly labeled hazardous waste container.
-
Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material and institutional guidelines.
Disposal Workflow Diagram
Personal protective equipment for handling 2-Fluoro-5-iodophenylboronic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodophenylboronic acid. Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.
Immediate Safety Precautions: this compound is classified as a hazardous substance. It is crucial to handle this compound with care, avoiding all personal contact, including the inhalation of dust or vapors.[1][2] This chemical is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most effective way to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn.[1][3] Inspect gloves prior to use and use proper glove removal technique. | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A laboratory coat is required. For tasks with a higher risk of exposure or when handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3] | To prevent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Experimental Protocols
Hygiene Measures:
-
Avoid contact with skin, eyes, and personal clothing.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove any contaminated clothing immediately and wash it before reuse.[2]
First Aid Measures:
-
If on skin: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical advice if irritation occurs.[2]
-
If in eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
If inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and chemical residues, must be considered hazardous waste.[1]
Waste Management:
-
Segregation: Collect all solid and liquid waste containing this compound in separate, designated, and clearly labeled hazardous waste containers.
-
Containerization: Ensure waste containers are compatible with the chemical, properly sealed, and stored in a designated secondary containment area.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][4] Do not empty into drains or release into the environment.[2][4]
Spill Response:
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[1] Avoid generating dust.[3]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[1]
-
Report: Report the spill to the appropriate safety personnel.[1]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
